(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692896 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720000-05-5 | |
| Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a valuable chiral building block for the synthesis of complex molecular architectures in the pharmaceutical industry. Its unique structural features, combining a chiral pyrrolidine ring and a Boc-protected aminoethyl side chain, make it a strategic intermediate in the development of novel therapeutics. This document delves into its chemical identity, synthesis, characterization, and applications, offering insights grounded in established chemical principles and practices.
Chemical Identity and Physicochemical Properties
This compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a Boc-protected aminoethyl group. The stereochemistry at the C2 position of the pyrrolidine ring is of the (R) configuration, which is crucial for its application in stereoselective synthesis.
| Identifier | Value |
| CAS Number | 720000-05-5[1] |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] |
| Molecular Weight | 214.31 g/mol [1] |
| IUPAC Name | tert-butyl N-[(2R)-2-(pyrrolidin-2-yl)ethyl]carbamate |
| SMILES | O=C(OC(C)(C)C)NCC[C@@H]1NCCC1[1] |
Physicochemical Data:
| Property | Value |
| Appearance | Expected to be a colorless to pale yellow oil or solid |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
The Strategic Importance of the Chiral Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of chemical space compared to flat aromatic systems, often leading to improved binding affinity and selectivity for biological targets.[2] The introduction of a chiral center, as seen in the (R)-configuration of this building block, is a deliberate strategy to generate selective ligands for enantioselective biological receptors.[2][]
Synthesis and Manufacturing
The synthesis of this compound typically involves the enantioselective synthesis of the (R)-2-(2-aminoethyl)pyrrolidine core, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
Enantioselective Synthesis of the Pyrrolidine Core
The key challenge lies in the stereocontrolled synthesis of the (R)-2-(2-aminoethyl)pyrrolidine intermediate. Several strategies can be employed, often starting from chiral pool materials like (R)-proline or employing asymmetric catalysis. A plausible synthetic approach involves the derivatization of (R)-proline.
Figure 1: A conceptual synthetic pathway to (R)-2-(2-aminoethyl)pyrrolidine.
Boc Protection of the Primary Amine
Once the chiral amine is obtained, the Boc protecting group is introduced to the primary amine of the ethylamino side chain. This is a standard procedure in organic synthesis, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The secondary amine of the pyrrolidine ring is less reactive and can often be left unprotected under controlled conditions.
Figure 2: General workflow for the Boc protection of the primary amine.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Data
Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0 | br s | 1H | NH (carbamate) |
| ~3.4 | m | 1H | CH (pyrrolidine C2) |
| ~3.2 | m | 2H | CH₂ (ethyl) |
| ~2.9 | m | 2H | CH₂ (pyrrolidine C5) |
| ~1.9-1.5 | m | 6H | CH₂ (pyrrolidine C3, C4), CH₂ (ethyl) |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.3 | br s | 1H | NH (pyrrolidine) |
Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ (Boc) |
| ~58.0 | CH (pyrrolidine C2) |
| ~47.0 | CH₂ (pyrrolidine C5) |
| ~40.0 | CH₂ (ethyl) |
| ~35.0 | CH₂ (ethyl) |
| ~30.0 | CH₂ (pyrrolidine C3 or C4) |
| 28.4 | C(CH₃)₃ (Boc) |
| ~25.0 | CH₂ (pyrrolidine C3 or C4) |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 215.1754
Purity Analysis
High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is the method of choice to determine both the chemical and enantiomeric purity of the compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of drug candidates, particularly those where the stereochemistry of the pyrrolidine moiety is critical for biological activity.
-
Antiviral Agents: Chiral pyrrolidine derivatives are integral components of several antiviral drugs, including those targeting hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
-
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is found in drugs targeting CNS disorders. The specific stereochemistry can influence receptor binding and pharmacological effect.
-
Enzyme Inhibitors: The defined three-dimensional structure of this building block makes it suitable for designing potent and selective enzyme inhibitors.
Experimental Protocols
The following is a representative, self-validating protocol for the Boc protection of a primary amine on a chiral pyrrolidine scaffold.
Protocol: Synthesis of this compound
Materials:
-
(R)-2-(2-Aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the title compound.
Safety and Handling
Based on available data, this compound should be handled with care. The following hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically important chiral building block in modern drug discovery. Its synthesis, while requiring careful stereocontrol, provides access to a versatile intermediate for the construction of complex, biologically active molecules. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this valuable compound in their synthetic endeavors.
References
-
Pharmaffiliates. Tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6436. [Link]
- Google Patents. A process for the preparation of tert-butyl (R)
-
Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
PrepChem. Synthesis of t-butyl [2-(4-nitropyridine-2-carboxamido)ethyl]carbamate. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
Sources
- 1. 720000-05-5|(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate chemical properties
An In-depth Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in medicinal chemistry and drug discovery. We will delve into its core chemical properties, provide a validated synthetic protocol, and explore its strategic applications, grounding our discussion in established scientific principles and field-proven insights.
Physicochemical and Spectroscopic Profile
This compound (CAS: 720000-05-5) is a bifunctional organic molecule featuring a stereochemically defined pyrrolidine ring and a Boc-protected primary amine.[1][2] This unique combination of a nucleophilic secondary amine within the ring and a masked primary amine makes it a highly valuable intermediate for constructing complex molecular architectures.
Core Chemical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 720000-05-5 | [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.31 g/mol | [1][2] |
| Appearance | Liquid, Oil | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C, Refrigerator | [2] |
| InChI Key | UNANQGCDACTJPA-SECBINFHSA-N | [1] |
Spectroscopic Characterization
While specific spectra are dependent on the acquisition parameters and solvent, the following describes the expected spectroscopic signatures for structural verification.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show a characteristic large singlet at approximately 1.45 ppm, integrating to 9 hydrogens, which corresponds to the magnetically equivalent protons of the tert-butyl (Boc) group. The protons on the pyrrolidine ring and the ethyl chain will appear as a series of complex multiplets between 1.50 and 3.50 ppm. A broad singlet, corresponding to the N-H proton of the carbamate, is also anticipated.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a prominent signal around 28.4 ppm for the three methyl carbons of the Boc group. The quaternary carbon of the Boc group will appear near 79.0 ppm. The remaining eight carbons of the pyrrolidine and ethyl backbone will resonate in the aliphatic region of the spectrum. The carbonyl carbon of the carbamate group is expected to be the most downfield signal, typically appearing around 156.0 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. A strong absorption band is expected around 1690-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carbamate. A moderate band between 3300-3400 cm⁻¹ will indicate the N-H stretching vibration of the carbamate. C-H stretching vibrations from the aliphatic portions of the molecule will be observed below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 215.17.
Synthesis and Purification
The synthesis of this compound hinges on the selective mono-N-protection of the primary amine of (R)-2-(2-aminoethyl)pyrrolidine.
Rationale for Synthetic Strategy
Selective protection of polyamines is a common challenge in organic synthesis.[3] A widely adopted and highly effective strategy for achieving mono-carbamate protection of a primary amine in the presence of a secondary amine involves the use of di-tert-butyl dicarbonate, commonly known as (Boc)₂O.[3][4] This reagent is favored due to several factors:
-
High Selectivity: Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for preferential reaction under controlled conditions.
-
Mild Reaction Conditions: The reaction proceeds efficiently at or below room temperature, preserving the integrity of the chiral center.
-
Clean Byproducts: The reaction byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed during workup and purification.
Detailed Experimental Protocol: Mono-Boc Protection
This protocol is designed to be self-validating by providing clear steps and expected observations.
Materials:
-
(R)-2-(2-aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes. Causality Note: Slow, dropwise addition is crucial to maintain a low localized concentration of the electrophile, minimizing the risk of di-protection.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting diamine and the formation of the mono-protected product.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted (Boc)₂O and acidic impurities) and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.
Purification and Characterization Workflow
The crude product is typically purified by flash column chromatography on silica gel.
Caption: Standard workflow for purification via flash chromatography.
Core Applications in Drug Discovery
The utility of this compound stems from its identity as a chiral, differentially protected diamine.
The Pyrrolidine Scaffold: A Privileged Structure
The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more effective exploration of the target's binding pocket compared to flat aromatic rings.[5] This sp³-rich character is increasingly sought after in modern drug design to improve properties such as solubility and metabolic stability while providing defined stereochemical vectors for interaction with biological targets.[5]
Role as a Chiral Linker and Building Block
With two distinct nitrogen nucleophiles, the molecule is an ideal linker for connecting different pharmacophores or for building out molecular complexity from a chiral core. The secondary amine of the pyrrolidine ring can be functionalized via reactions like reductive amination, acylation, or sulfonylation. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) to reveal the primary amine for further elaboration. This sequential functionalization is a cornerstone of modern synthetic strategy.
Caption: Linking two pharmacophores using the title compound.
The Carbamate Group in Medicinal Chemistry
The carbamate functional group is more than just a protecting group; it is a key structural motif in numerous approved drugs.[6] It often serves as a metabolically stable isostere for an amide bond, improving a drug's pharmacokinetic profile.[6] Its inclusion can enhance potency, duration of action, and target specificity.[6] This compound provides a direct route to incorporating this valuable functionality into a chiral framework.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential to ensure safety.
Hazard Identification and Personal Protective Equipment (PPE)
-
Contact Hazards: May cause skin and eye irritation.[7] Avoid all personal contact, including inhalation.[8]
-
PPE: Wear appropriate protective gloves, clothing, and safety glasses that meet standards like EN166.[7][9] Handle in a well-ventilated area or chemical fume hood.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Fire Hazards: The material is not considered a significant fire risk, but containers may burn. Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing.[7][9] Thermal decomposition can release irritating vapors and nitrogen oxides.[7]
Storage and Stability
-
Storage Conditions: Store in original, tightly sealed containers in a cool, dry area.[8] The recommended storage temperature is 2-8°C (refrigerator).[2]
-
Handling: After handling, always wash hands with soap and water.[8] Avoid generating mists or aerosols.
Conclusion
This compound is a strategically important molecule for research scientists and drug development professionals. Its defined stereochemistry, privileged pyrrolidine scaffold, and differentially protected amines provide a versatile platform for the synthesis of novel, three-dimensional chemical entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables its effective application in the pursuit of new therapeutic agents.
References
-
(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g) - Universal Biologicals. [Link]
-
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate | C11H21NO2 | CID 59070238 - PubChem. [Link]
-
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride | C10H21ClN2O2 | CID 45072180. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - ChemRxiv. [Link]
-
(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate - PubChem. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | Pharmaffiliates. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates -.:. Michael Pittelkow .:. [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate synthesis protocols
An In-Depth Technical Guide to the Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Executive Summary
This compound is a critical chiral building block in modern medicinal chemistry. Its stereochemically defined pyrrolidine core and the differentially protected diamine functionality make it an invaluable intermediate for the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS) and protease inhibitors where enantiomeric purity is paramount for therapeutic efficacy and safety.[1] This guide provides a detailed examination of the prevalent synthetic strategies for this compound, focusing on the construction of the chiral pyrrolidine framework from readily available precursors and the subsequent chemoselective protection of the primary amine. The protocols described herein are designed for researchers and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and validation methods to ensure reproducibility and high purity of the final product.
Strategic Considerations for Synthesis
The synthesis of this compound presents two primary chemical challenges: 1) the establishment of the (R)-stereocenter at the C2 position of the pyrrolidine ring, and 2) the selective protection of the primary amine on the ethyl side chain in the presence of the secondary amine within the pyrrolidine ring. A robust synthesis must address both aspects efficiently.
A logical retrosynthetic analysis disconnects the target molecule at the carbamate bond, identifying (R)-2-(2-aminoethyl)pyrrolidine as the immediate key precursor. The synthesis of this chiral diamine is the crux of the entire process. The final step is a chemoselective N-protection, which leverages the differential reactivity of the two amine groups.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Chiral Precursor: (R)-2-(2-Aminoethyl)pyrrolidine
The most common and reliable strategies for constructing the chiral pyrrolidine core utilize starting materials from the "chiral pool," such as D-proline or its derivatives. The D-enantiomer is required to yield the desired (R)-configuration in the final product. The following protocol outlines a robust pathway starting from D-prolinol.
Workflow for Precursor Synthesis
Caption: Synthetic workflow from D-Prolinol.
Experimental Protocol: Synthesis of (R)-2-(2-Aminoethyl)pyrrolidine
Part A: Synthesis of (R)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate
-
N-Boc Protection of D-Prolinol: To a solution of D-prolinol (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material. The rationale for this initial protection is to prevent the secondary amine from interfering in subsequent steps.
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-prolinol, which can often be used without further purification.
-
Hydroxyl Activation (Tosylation): Dissolve the crude N-Boc-D-prolinol in pyridine at 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. The tosyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Cyanide Displacement: The crude tosylated intermediate is dissolved in dimethyl sulfoxide (DMSO). Sodium cyanide (NaCN, 1.5 equiv) is added, and the mixture is heated to 60-70 °C for 12-18 hours. The reaction proceeds via an Sₙ2 mechanism, displacing the tosylate to form the C-C bond and introduce the nitrile functionality.
-
Purification: After cooling, the reaction mixture is poured into water and extracted multiple times with ethyl acetate. The combined organic layers are washed thoroughly with brine, dried, and concentrated. The resulting crude product, (R)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, is purified by silica gel column chromatography.
Part B: Reduction to (R)-2-(2-Aminoethyl)pyrrolidine
-
Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of the purified nitrile from the previous step in THF dropwise. LiAlH₄ is a potent reducing agent capable of converting the nitrile directly to the primary amine.[2][3] It will also cleave the Boc protecting group.
-
Quenching and Work-up: After stirring at reflux for 4-8 hours, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude diamine precursor, (R)-2-(2-aminoethyl)pyrrolidine. This product can be purified by distillation or carried forward to the next step.
Chemoselective N-Boc Protection
The final step involves the selective protection of the more nucleophilic and less sterically hindered primary amine of (R)-2-(2-aminoethyl)pyrrolidine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 equiv) in a suitable solvent such as THF or a 1:1 mixture of 1,4-dioxane and water.[4] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95-1.0 equiv) in the same solvent dropwise over 30-60 minutes. Using a slight sub-stoichiometric amount of (Boc)₂O helps to minimize the formation of the di-protected byproduct. The reaction is often performed in the presence of a mild base like sodium bicarbonate (1.5 equiv) to neutralize the acid formed during the reaction.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Once the starting diamine is consumed, concentrate the reaction mixture to remove the organic solvent. If an aqueous system was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Final Purification: The crude product is purified by silica gel column chromatography to afford this compound as a pure compound.
Data Summary and Characterization
The successful synthesis of the target compound must be verified through rigorous analytical techniques.
| Step | Key Reagents | Solvent | Typical Yield | Key Transformation |
| 1. Tosylation | D-Prolinol, (Boc)₂O, TsCl | DCM, Pyridine | >90% | Hydroxyl to Tosylate |
| 2. Cyanation | NaCN | DMSO | 60-75% | Sₙ2 displacement |
| 3. Reduction | LiAlH₄ | THF | 70-85% | Nitrile to Amine |
| 4. Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/H₂O | 80-90% | Selective N-protection |
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and successful installation and removal of protecting groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (e.e.) of the final product, ensuring the stereocenter was maintained throughout the synthesis. An e.e. of >98% is typically required for pharmaceutical applications.[6]
References
- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
- (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. MySkinRecipes.
- Asymmetric α-Arylation of N-Boc-pyrrolidine. Organic Syntheses Procedure.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- Der Pharma Chemica. Scholars Research Library.
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ChemRxiv.
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A Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate for Researchers and Drug Development Professionals
Introduction
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral bifunctional molecule, has emerged as a valuable building block in modern medicinal chemistry. Its structure, featuring a pyrrolidine ring and a Boc-protected aminoethyl side chain, offers a unique combination of stereochemistry, conformational rigidity, and synthetic versatility. This guide provides an in-depth analysis of its commercial availability, quality control considerations, and applications in the synthesis of therapeutic agents, tailored for researchers, scientists, and drug development professionals.
The pyrrolidine scaffold is a privileged structure in drug discovery, frequently found in a wide array of biologically active compounds.[1] Its three-dimensional nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The "(R)-" stereochemistry at the 2-position of the pyrrolidine ring is often crucial for achieving desired potency and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the primary amine of the ethylcarbamate side chain is strategically employed for its stability under various reaction conditions and its facile removal under mild acidic conditions, enabling sequential functionalization.
Commercial Suppliers: A Comparative Overview
The reliable sourcing of starting materials is a critical first step in any drug discovery program. For this compound (CAS No. 720000-05-5), several reputable suppliers cater to the research and development market. The following table provides a comparative overview of some of the key suppliers.
| Supplier | Purity/Specifications | Available Quantities | Certificate of Analysis (CoA) |
| BLDpharm | Typically >97% | 1g, 5g, 25g | Available upon request |
| CymitQuimica | ≥95% | 100mg, 250mg, 500mg, 1g, 5g | Available upon request |
| Chiralen | Inquire for details | 100mg, 250mg, 1g, 5g | Available upon request |
| Pharmaffiliates | Inquire for details | Custom synthesis available | Provided with purchase |
| Matrix Scientific | Inquire for details | 1g, 5g | Available upon request |
| Universal Biologicals | Inquire for details | 1g | Data sheet available online[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. For drug development applications requiring large quantities and stringent quality control, inquiring about the availability of Good Manufacturing Practice (GMP) grade material is essential.
Quality Control and Analytical Characterization
Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount for its successful application in synthesis. A comprehensive Certificate of Analysis (CoA) from the supplier should be requested and reviewed. Key analytical techniques employed for the quality control of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure and assessing the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric purity (e.e.) of the (R)-isomer. Reverse-phase HPLC is used to assess chemical purity.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the characteristic functional groups present in the molecule.
Below is a logical workflow for the evaluation of a new batch of this compound.
Synthetic Routes and Methodologies
While detailed proprietary synthesis methods are often not disclosed by commercial suppliers, a general understanding of the synthetic approaches to this compound can be derived from the chemical literature. A common strategy involves the use of a chiral starting material, such as (R)-2-(pyrrolidin-2-yl)ethan-1-amine, followed by the protection of the primary amine with a Boc group.
Illustrative Synthetic Protocol:
-
Starting Material: (R)-2-(pyrrolidin-2-yl)ethan-1-amine.
-
Reaction: The starting diamine is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) is added portion-wise at a controlled temperature (typically 0 °C to room temperature) in the presence of a non-nucleophilic base (e.g., triethylamine) to selectively protect the more accessible primary amine.
-
Work-up and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
The following diagram illustrates the key steps in a potential synthetic workflow.
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents, particularly in the areas of oncology and virology.
Kinase Inhibitors
The pyrrolidine moiety of this building block can be strategically incorporated into the scaffold of kinase inhibitors to establish crucial interactions within the ATP-binding pocket of the target kinase. The ethylcarbamate side chain provides a convenient handle for further elaboration and connection to other pharmacophoric elements of the inhibitor. For instance, the secondary amine of the pyrrolidine ring can be functionalized to introduce substituents that project into specific sub-pockets of the kinase, thereby enhancing potency and selectivity.
Antiviral Agents
In the development of antiviral drugs, particularly those targeting viral proteases, the stereochemically defined pyrrolidine ring can mimic the conformation of natural amino acid residues, such as proline. This allows for the design of peptidomimetic inhibitors that can effectively block the active site of the viral enzyme. The Boc-protected amine allows for the controlled coupling of this fragment into a larger peptide or small molecule inhibitor.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the quality of this compound.
-
Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often advised.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
-
Stability: The compound is generally stable under recommended storage conditions. However, prolonged exposure to moisture or strong acids can lead to the cleavage of the Boc protecting group.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex molecular architectures in drug discovery. Its commercial availability from a range of suppliers, coupled with its well-defined chemical properties, makes it an attractive starting material for the development of novel therapeutics. A thorough understanding of its quality attributes, synthetic utility, and handling requirements is crucial for its effective implementation in research and development programs.
References
-
Universal Biologicals. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Sources
An In-depth Technical Guide on (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Structural Analogues
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate serves as a critical chiral building block for the synthesis of a diverse array of structural analogues with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and structure-activity relationship (SAR) of these analogues. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Part 1: The Core Scaffold: this compound
Chemical Structure and Properties
This compound, often referred to as (R)-Boc-2-aminoethylpyrrolidine, possesses a unique combination of structural features that make it an invaluable tool in synthetic and medicinal chemistry.
-
Chiral Center: The stereochemistry at the C2 position of the pyrrolidine ring is crucial for specific interactions with biological targets.
-
Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle offers a three-dimensional structure that can effectively explore pharmacophore space.[1]
-
Ethylamine Sidechain: This linker provides flexibility and a point of attachment for further functionalization.
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile, acid-labile removal.[2][3] This allows for selective chemical modifications at other sites of the molecule.
Significance in Medicinal Chemistry
The pyrrolidine scaffold is a recurring motif in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to mimic peptide structures, introduce conformational rigidity, and establish key hydrogen bonding interactions with biological macromolecules. The carbamate group itself is a key structural motif in many therapeutic agents, contributing to metabolic stability and cell permeability.[4][5]
Part 2: Design and Strategy for Structural Analogue Development
The systematic modification of a lead compound is a cornerstone of modern drug discovery. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Rationale for Analogue Design
-
Structure-Activity Relationship (SAR) Exploration: By systematically altering different parts of the molecule, researchers can elucidate which structural features are critical for biological activity.[6][7][8]
-
Optimization of Physicochemical Properties: Modifications can be made to improve solubility, membrane permeability, and metabolic stability.
-
Enhancement of Target Binding: Fine-tuning the structure can lead to stronger and more specific interactions with the desired biological target.
Key Modification Sites
The structure of this compound offers several avenues for modification:
-
Pyrrolidine Ring (A): Introduction of substituents at positions 3, 4, and 5 can probe the steric and electronic requirements of the binding pocket. Ring expansion or contraction, or the introduction of additional heteroatoms, can also be explored.
-
Ethylamine Linker (B): The length and flexibility of the linker can be varied to optimize the distance and orientation between the pyrrolidine ring and other functional groups.
-
Carbamate Group (C): While the Boc group is typically a protecting group, it can be replaced with other functionalities to explore different interactions or to serve as a permanent part of the final analogue.
Caption: Key modification sites on the core scaffold.
Part 3: Synthetic Methodologies for Analogue Generation
The synthesis of structural analogues of this compound relies on a robust set of organic chemistry reactions. The following protocols are illustrative and may require optimization based on the specific substrate.
Synthesis of the Core Scaffold
The synthesis of this compound often starts from readily available chiral precursors like (R)-prolinol.
Experimental Protocol: Synthesis of this compound
-
Step 1: Mesylation of (R)-Prolinol. To a solution of (R)-prolinol in dichloromethane (DCM) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Step 2: Azide Substitution. To the reaction mixture from Step 1, add sodium azide and a catalytic amount of tetrabutylammonium iodide in dimethylformamide (DMF). Heat the mixture to 80 °C and stir overnight.
-
Step 3: Reduction of the Azide. Cool the reaction mixture and add it to a solution of lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0 °C. Stir at room temperature for 6 hours.
-
Step 4: Boc Protection. Quench the reaction carefully with water and sodium hydroxide. Filter the mixture and concentrate the filtrate. Dissolve the residue in a mixture of THF and water, and add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature overnight.
-
Step 5: Purification. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Modification of the Pyrrolidine Ring
Functionalization of the pyrrolidine ring can be achieved through various synthetic strategies.[9]
Experimental Protocol: Synthesis of a 4-hydroxypyrrolidine Analogue
-
Starting Material: Utilize (R)-4-hydroxyproline as the starting material.
-
Esterification and Protection: Protect the carboxylic acid as a methyl ester and the amine with a suitable protecting group (e.g., Cbz).
-
Reduction and Side Chain Installation: Follow similar steps as in the core scaffold synthesis (mesylation, azide substitution, reduction) to install the aminoethyl side chain.
-
Boc Protection and Deprotection: Protect the newly formed primary amine with a Boc group, followed by the removal of the Cbz group from the pyrrolidine nitrogen.
Modification of the Side Chain and Carbamate Group
Varying the Linker Length: Homologues with shorter or longer alkyl chains can be synthesized by starting with the appropriate amino alcohol.
Carbamate Modification: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.[3][10] This amine can then be reacted with various acylating or sulfonylating agents to introduce different functionalities.
Experimental Protocol: Deprotection of the Boc Group
-
Dissolve the Boc-protected compound in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the free amine with an appropriate organic solvent.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. deepdyve.com [deepdyve.com]
- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
Spectroscopic Data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral building block valuable in medicinal chemistry and drug development. While experimentally obtained spectra for this specific molecule are not widely published, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and the analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in its characterization.
This compound, with the chemical formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol , is a key intermediate in the synthesis of various pharmaceutical agents.[1] Accurate structural elucidation is paramount for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent products. The following sections detail the predicted spectroscopic signatures that are critical for its characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of its functional groups and comparison with structurally similar molecules, such as N-Boc-pyrrolidine derivatives and other tert-butyl carbamates.[2][3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | br s | 1H | NH (carbamate) |
| ~3.1-3.3 | m | 2H | CH₂ (ethyl chain, adjacent to NH) |
| ~2.8-3.0 | m | 1H | CH (pyrrolidine ring, at position 2) |
| ~2.7-2.9 | m | 2H | CH₂ (pyrrolidin-2-yl) |
| ~1.7-1.9 | m | 2H | CH₂ (pyrrolidine ring) |
| ~1.5-1.7 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.44 | s | 9H | C(CH₃)₃ (Boc group) |
| ~1.3-1.5 | m | 2H | CH₂ (pyrrolidine ring) |
Note: The pyrrolidine ring protons are expected to show complex splitting patterns due to diastereotopicity and coupling between adjacent protons. The NH proton of the pyrrolidine may be broad and may exchange with D₂O.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (carbamate) |
| ~79.5 | C(CH₃)₃ (Boc group) |
| ~60.5 | CH (pyrrolidine ring, at position 2) |
| ~46.8 | CH₂ (pyrrolidine ring, adjacent to NH) |
| ~41.0 | CH₂ (ethyl chain, adjacent to NH) |
| ~38.5 | CH₂ (ethyl chain, adjacent to pyrrolidine) |
| ~30.0 | CH₂ (pyrrolidine ring) |
| 28.4 | C(CH₃)₃ (Boc group) |
| ~25.5 | CH₂ (pyrrolidine ring) |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215.17 | [M+H]⁺ |
| 214.16 | [M]⁺ |
| 158.14 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 115.10 | [M - Boc]⁺ |
| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |
Table 4: Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch (carbamate) |
| ~3300 | Broad | N-H stretch (pyrrolidine) |
| ~2970, ~2870 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1520 | Medium | N-H bend (carbamate) |
| ~1170 | Strong | C-O stretch (carbamate) |
Interpretation of Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key information about the connectivity of the molecule. The singlet at approximately 1.44 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.[3][4] The broad singlet around 5.0-5.2 ppm is indicative of the carbamate N-H proton. The protons of the ethyl chain and the pyrrolidine ring are expected to appear as complex multiplets in the region of 1.3 to 3.3 ppm due to spin-spin coupling and potential diastereotopicity. The methine proton at the chiral center (position 2 of the pyrrolidine ring) is anticipated to be a multiplet around 2.8-3.0 ppm.
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. The carbonyl carbon of the carbamate is expected to be the most downfield signal at approximately 156.0 ppm.[3] The quaternary carbon and the methyl carbons of the Boc group should appear around 79.5 ppm and 28.4 ppm, respectively.[3][4] The remaining signals will correspond to the carbons of the pyrrolidine ring and the ethyl chain.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 215.17. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da), leading to fragments at m/z 158.14 and 115.10, respectively. Fragmentation of the pyrrolidine ring can also occur, with a characteristic fragment at m/z 70.08.
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups. A strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretching vibrations of the carbamate and the secondary amine of the pyrrolidine ring are expected to appear as distinct bands in the region of 3300-3350 cm⁻¹. Strong C-H stretching bands from the aliphatic parts of the molecule will be observed around 2870-2970 cm⁻¹.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data. Instrument parameters may need to be optimized for the specific instrument being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans and a longer relaxation delay may be necessary compared to the ¹H NMR experiment.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Caption: General workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., methylene chloride).
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, along with their interpretations, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a starting point for the successful spectroscopic characterization of this and similar molecules, ensuring the quality and integrity of materials used in research and development.
References
-
Hiraga, Y., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 38-58. Available from: [Link]
-
Supporting Information for various tert-butyl carbamate derivatives. Available from: [Link]
-
PubChem. N-Boc-pyrrolidine. Available from: [Link]
-
García-García, P., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 1-12. Available from: [Link]
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The Synthetic Cornerstone: A Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate for Advanced Drug Discovery
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Its three-dimensional architecture offers a distinct advantage over flat aromatic systems, often leading to improved solubility, optimized ADME/Tox profiles, and enhanced target specificity.[2] The introduction of stereocenters into this scaffold further expands its utility, allowing for precise spatial orientation of functional groups to interact with chiral biological targets like enzymes and receptors.[2]
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (CAS No. 720000-05-5) has emerged as a critical chiral building block for the synthesis of complex bioactive molecules.[3][4] This versatile intermediate features a primary amine masked by a tert-butoxycarbonyl (Boc) protecting group, which is stable under various reaction conditions yet readily removable under mild acidic conditions.[2][5] This differential protection strategy is paramount in multi-step syntheses, enabling selective functionalization of the pyrrolidine nitrogen. This guide provides an in-depth review of the synthesis, characterization, and strategic applications of this compound, with a focus on its role in the development of novel therapeutics.
Synthesis and Stereochemical Control: Crafting the Chiral Scaffold
The enantioselective synthesis of 2-substituted pyrrolidines is a key challenge in organic chemistry. Various strategies have been developed to achieve high enantiomeric purity, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.[6][7][8] The synthesis of this compound typically involves the preparation of the chiral diamine, (R)-2-(2-aminoethyl)pyrrolidine, followed by selective protection of the primary amine.
Representative Synthetic Approach: Boc Protection of (R)-2-(2-aminoethyl)pyrrolidine
A common and effective method for the synthesis of the title compound involves the selective N-Boc protection of the primary amine of commercially available or synthetically prepared (R)-2-(2-aminoethyl)pyrrolidine. The differential reactivity of the primary and secondary amines allows for chemoselective protection.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water.
-
Base Addition: Add a hindered base, such as triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent to the reaction mixture at 0 °C. The slow addition helps to control the exothermicity of the reaction and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Structural Characterization: Spectroscopic Analysis
Thorough characterization of this compound is essential to confirm its identity and purity. The following table summarizes the expected spectroscopic data based on its chemical structure and data from analogous compounds.[9][10][11]
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Signals in the aliphatic region (1.5-3.5 ppm) corresponding to the pyrrolidine and ethyl protons.- A characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group.- A broad singlet corresponding to the carbamate N-H proton. |
| ¹³C NMR | - Resonances for the pyrrolidine and ethyl carbons.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A peak around 156 ppm for the carbamate carbonyl carbon. |
| IR Spectroscopy | - N-H stretching vibration of the carbamate at ~3300 cm⁻¹.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- A strong C=O stretching band of the carbamate at ~1690 cm⁻¹.- N-H bending vibration around 1520 cm⁻¹. |
| Mass Spectrometry (ESI-MS) | - A prominent [M+H]⁺ ion at m/z 215.17. |
Applications in Drug Discovery: A Gateway to Complex Molecular Architectures
The primary application of this compound lies in its role as a versatile chiral intermediate in the synthesis of high-value pharmaceutical targets.[2][5] The Boc-protected primary amine allows for the selective modification of the pyrrolidine nitrogen, which can then be deprotected in a later step to reveal the primary amine for further functionalization. This strategy is particularly valuable in the synthesis of compounds with multiple nitrogenous centers.
Case Study: A Key Intermediate in the Synthesis of Varenicline Analogues
Varenicline, marketed as Chantix®, is a smoking cessation aid that acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor.[4][12] The synthesis of varenicline and its analogues often requires a chiral diamine fragment. While the direct use of this compound in the synthesis of varenicline itself is not explicitly detailed in the initial patents, its structural motif is highly relevant. The deprotection of the Boc group yields (R)-2-(2-aminoethyl)pyrrolidine, a key precursor for constructing the pyrazino[2,3-h][1]benzazepine core of varenicline-like molecules.
Conclusion: An Indispensable Tool for the Medicinal Chemist
This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its strategic design, incorporating a stable yet readily cleavable protecting group on a stereochemically defined scaffold, provides medicinal chemists with a reliable and versatile tool for the synthesis of complex and potent pharmaceutical agents. The ability to selectively unmask a primary amine after initial modifications to the pyrrolidine core is a key advantage in convergent synthetic strategies. As the demand for enantiomerically pure drugs continues to grow, the importance of intermediates like this compound in the synthetic chemist's arsenal is set to increase, paving the way for the discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Safe Handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Introduction
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral building block increasingly utilized by researchers in the field of medicinal chemistry and drug development. Its unique structure, incorporating a pyrrolidine ring and a Boc-protected amine, makes it a valuable intermediate in the synthesis of novel therapeutics. The pyrrolidine scaffold is a common feature in many biologically active compounds. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, drawing upon data from structurally related compounds to establish best practices.
Hazard Identification and Risk Assessment
Based on the SDS of the closely related tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate, the following hazards are anticipated[4]:
-
Acute Toxicity (Oral): Harmful if swallowed.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5][6]
GHS Hazard Classification Summary (Inferred)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] | GHS07 |
| Skin Irritation | 2 | H315: Causes skin irritation[4][5] | GHS07 |
| Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] | GHS07 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[4][5] | GHS07 |
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage protocols is critical to minimize exposure and prevent accidents.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory.[1][3]
-
A certified chemical fume hood is required for all procedures that may generate vapors, mists, or aerosols.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1][6]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in the event of a spill.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[2][6]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Post-Handling:
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2]
-
Keep the container tightly closed and upright to prevent leakage.[1]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[2]
-
For long-term storage, refrigeration may be recommended.[4]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[2][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]
Spills and Leaks
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7]
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Prevent entry to the area.
-
Contact your institution's emergency response team.
-
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9]
-
Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of steps in an emergency spill response.
Conclusion
This compound is a valuable tool for chemical synthesis, but its potential hazards necessitate careful and informed handling. By understanding the risks associated with its structural components, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely and effectively utilize this compound in their work. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current safety data sheets for related compounds.
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Agilent Technologies, Inc. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Retrieved from [Link]
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Capot Chemical. (2026, January 12). MSDS of Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester. Retrieved from [Link]
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CARBAMATE. (2009, May 21). Cooling Tower Chemicals - CARBAMATE. Retrieved from [Link]
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Universal Biologicals. (n.d.). (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). Retrieved from [Link]
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MDPI. (2022, April 20). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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An In-Depth Technical Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Chiral Building Block for Modern Drug Discovery
Abstract
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a strategically designed chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its molecular architecture, featuring a stereochemically defined pyrrolidine ring and a differentially protected diamine side chain, makes it a versatile intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth analysis of its physicochemical properties, the synthetic rationale behind its design, key reaction protocols, and its application in the construction of novel therapeutics. By explaining the causality behind its use and characterization, this document serves as a practical resource for scientists leveraging this molecule in their research endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a non-commercial, yet conceptually critical, chiral intermediate. Its identity is defined by the specific arrangement of a pyrrolidine core, an ethylamine sidechain, and a tert-butoxycarbonyl (Boc) protecting group. The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 214.31 g/mol | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |
| CAS Number | 720000-05-5 | [1][3] |
| Appearance | Colorless to pale yellow liquid or oil | [1] |
| Chirality | (R)-enantiomer | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
Synonyms:
-
tert-Butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate[2]
The Strategic Rationale of Molecular Design
The utility of this molecule in advanced organic synthesis stems from three deliberate design features: the pyrrolidine scaffold, the defined (R)-stereochemistry, and the differential amine protection strategy. Understanding this design is crucial for its effective application.
-
The Pyrrolidine Scaffold: The five-membered, saturated pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[2][4] Unlike flat, aromatic rings, its sp³-hybridized carbons provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space. This complexity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties such as solubility.[3]
-
(R)-Stereochemistry: Biological systems, particularly proteins like enzymes and receptors, are chiral. The specific (R)-configuration at the C2 position of the pyrrolidine ring is critical for achieving precise, stereoselective interactions with a drug target. Employing an enantiomerically pure building block like this one is fundamental to developing a single-isomer drug, which is now a standard requirement for regulatory approval to avoid off-target effects or inactive enantiomers.[3]
-
Differential Protection Strategy: The molecule contains two amine functionalities with distinct reactivities. The secondary amine within the pyrrolidine ring is nucleophilic and available for chemical modification. The primary amine on the ethyl sidechain is "protected" by a tert-butoxycarbonyl (Boc) group. The Boc group is a robust, acid-labile protecting group that is stable to a wide range of basic and nucleophilic conditions.[5][6] This design allows for selective functionalization at the pyrrolidine nitrogen without affecting the sidechain amine. Subsequently, the Boc group can be cleanly removed under mild acidic conditions to reveal the primary amine for a second, different modification. This sequential reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Logical relationship between the structural features of the title compound and their strategic advantages in drug design.
Synthetic Strategies and Methodologies
Representative Synthetic Workflow
A logical pathway would involve the reduction of the carboxylic acid of a protected (R)-proline derivative to an alcohol, conversion to a leaving group, displacement to introduce a two-carbon extension with a masked amine (like a nitrile or azide), followed by reduction and Boc protection.
Caption: A representative synthetic workflow for preparing chiral 2-(2-aminoethyl)pyrrolidine derivatives from (R)-proline.
Protocol: Selective Mono-Boc Protection of a Diamine Precursor
This protocol describes the crucial step of selectively protecting one amine in the presence of another, a principle central to the synthesis of the title compound. The method relies on protonating the more basic amine with one equivalent of acid, rendering it non-nucleophilic, before adding the protecting agent.[7]
Materials:
-
(R)-2-(2-Aminoethyl)pyrrolidine (diamine precursor)
-
1 M Hydrochloric Acid (HCl) in diethyl ether
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolution: Dissolve the diamine precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Selective Protonation: Add 1 M HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring. The rationale here is that the exocyclic primary amine is generally more basic and will be preferentially protonated, forming the ammonium salt.
-
Boc Anhydride Addition: While maintaining the temperature at 0°C, add a solution of Boc₂O (1.0 eq) in DCM dropwise.
-
Basification & Reaction: Add triethylamine (2.1 eq) dropwise. The first equivalent neutralizes the HCl, and the second acts as a base to facilitate the reaction. Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography (typically using a gradient of methanol in dichloromethane) to yield the pure mono-Boc-protected product.
Chemical Reactivity and Applications in Synthesis
The primary value of this compound lies in its predictable, sequential reactivity. The exposed secondary amine of the pyrrolidine ring can be functionalized first, followed by deprotection and reaction of the primary amine.
Caption: Sequential functionalization workflow enabled by the differential protection strategy of the title compound.
Application Example: Synthesis of a Novel Ligand
This compound is an ideal starting point for synthesizing novel ligands for receptors or enzyme inhibitors. For example, derivatives of 2-(aminoethyl)pyrrolidine have been explored in the development of potent and selective adenosine A2A receptor antagonists.[3] The pyrrolidine nitrogen can be functionalized to interact with one part of a receptor binding pocket, while the sidechain amine can be elaborated to interact with another.
Protocol: Acylation of the Pyrrolidine Nitrogen
-
Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool to 0°C.
-
Reaction: Add the desired acyl chloride or anhydride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup & Isolation: Upon completion, perform an aqueous workup as described in the synthesis protocol above to isolate the N-acylated product.
Analytical Characterization
Confirming the structure and purity of the compound is achieved through standard analytical techniques. While specific spectra for this compound are not published, the expected data can be reliably predicted from its structural components.[8][9][10]
| Technique | Expected Observations |
| ¹H NMR | ~1.4 ppm (singlet, 9H): Characteristic signal for the nine equivalent protons of the tert-butyl group on the Boc protector. ~1.5-2.2 ppm (multiplets, 4H): Protons at the C3 and C4 positions of the pyrrolidine ring. ~2.8-3.4 ppm (multiplets, 5H): Protons at the C2 and C5 positions of the pyrrolidine ring and the two protons of the -CH₂-NHBoc group. ~5.0 ppm (broad singlet, 1H): NH proton of the carbamate. |
| ¹³C NMR | ~28.5 ppm: Methyl carbons of the tert-butyl group. ~25-35 ppm: C3 and C4 carbons of the pyrrolidine ring. ~45-60 ppm: C2, C5 carbons of the pyrrolidine ring and the ethyl chain carbons. ~79.0 ppm: Quaternary carbon of the tert-butyl group. ~156.0 ppm: Carbonyl carbon of the carbamate group. |
| Mass Spec (ESI+) | Expected [M+H]⁺: 215.1808 Common Fragments: Loss of the tert-butyl group (-57) or the entire Boc group (-101). |
General Analytical Protocol (NMR & MS)
-
Sample Preparation (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a standard 5 mm NMR tube.[9]
-
NMR Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.[11]
-
Sample Preparation (MS): Prepare a dilute solution (~1 mg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode to obtain an accurate mass measurement of the protonated molecular ion [M+H]⁺.[11]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with standard laboratory precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2] For long-term stability, storage under an inert gas like argon or nitrogen is advised to prevent degradation from atmospheric moisture and carbon dioxide.
Conclusion
This compound exemplifies the principles of modern synthetic design for drug discovery. Its value is not as an end-product, but as a highly versatile and strategically important intermediate. The combination of a chiral, privileged scaffold with an elegant differential protection scheme provides medicinal chemists with a reliable tool for constructing complex molecular architectures with precise stereochemical control. A thorough understanding of its properties, synthetic logic, and reactivity is essential for any researcher aiming to accelerate the development of next-generation therapeutics.
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]
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- Supporting Information for an unspecified article providing characterization data of various tert-butyl carbam
- Bing, W., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(12), 6386-6394.
- O'Brien, P., & Childs, A. C. (2001). Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. Tetrahedron Letters, 42(4), 643-645.
- Laranjo, M., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Pharmaceuticals, 14(5), 403.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 1.
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- Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 154-173.
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ResearchGate. Figure S1. 1H-NMR of tert-Butyl 2-bromoethylcarbamate, 1. [Online] Available at: [Link]
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Methodological & Application
The Versatile Chiral Synthon: (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Modern Drug Discovery
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate , a chiral building block of significant interest, has emerged as a valuable tool for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, comprising a stereodefined pyrrolidine ring, a protected primary amine, and an ethyl linker, render it an ideal starting material for the asymmetric synthesis of complex nitrogen-containing heterocycles. These structural motifs are frequently found in a wide array of biologically active molecules, particularly those targeting the central nervous system. This guide provides an in-depth exploration of the applications and experimental protocols associated with this versatile chiral building block.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.
| Property | Value | Source |
| CAS Number | 720000-05-5 | , [1][2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | Typically a colorless to pale yellow oil or solid | General knowledge |
| Storage | Store in a cool, dry place, typically at 2-8°C under an inert atmosphere. | General laboratory practice |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. | General laboratory practice |
Safety and Handling: this compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Core Applications in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral precursor for the synthesis of enantiomerically pure compounds. The defined stereocenter at the 2-position of the pyrrolidine ring is strategically transferred to the target molecule, influencing its biological activity and pharmacological profile.
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
A significant application of this chiral building block is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them important drug targets. The pyrrolidine moiety of the building block often serves as a key pharmacophoric element that interacts with the receptor binding site.[5][6]
For instance, analogues of potent nAChR ligands can be synthesized by coupling the deprotected pyrrolidine nitrogen to various aromatic or heteroaromatic systems. The ethylcarbamate side chain can be further modified or cleaved as required by the synthetic strategy. The stereochemistry of the pyrrolidine ring is crucial for achieving high affinity and selectivity for specific nAChR subtypes, such as the α4β2 subtype, which is a key target for smoking cessation therapies.[6]
Precursor to Varenicline Analogues and Other CNS-Active Agents
Varenicline, a partial agonist of the α4β2 nAChR, is a widely used medication for smoking cessation.[7][8] The synthesis of varenicline and its analogues often involves intermediates with a chiral pyrrolidine core. While direct use of this compound in the commercial synthesis of varenicline is not explicitly detailed in readily available literature, its structural similarity to key intermediates makes it a highly valuable starting material for the exploration of novel varenicline analogues with potentially improved pharmacological properties.[9][10]
The general synthetic approach involves the elaboration of the pyrrolidine ring and subsequent annulation to construct the complex polycyclic framework of varenicline-like molecules. The Boc-protected side chain provides a handle for introducing further diversity into the molecular structure.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and a representative application of this compound.
Protocol 1: Synthesis of this compound via N-Boc Protection
This protocol describes the synthesis of the title compound from the commercially available (R)-2-(2-aminoethyl)pyrrolidine. The reaction involves the selective protection of the primary exocyclic amine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Synthesis of the title compound via N-Boc protection.
Materials:
-
(R)-2-(2-aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) portion-wise over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.
Rationale: The use of a slight excess of Boc₂O ensures complete conversion of the starting material. The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions. The aqueous workup with NaHCO₃ removes any unreacted Boc₂O and acidic byproducts.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to liberate the primary amine for further synthetic transformations.
Reaction Scheme:
Caption: Acid-mediated deprotection of the Boc group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 equivalents) or a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.
-
The resulting crude product, the corresponding salt of (R)-2-(2-aminoethyl)pyrrolidine, can often be used in the next step without further purification. If necessary, trituration with diethyl ether can be performed to obtain a solid product.
Rationale: Strong acids like TFA or HCl readily cleave the tert-butyl ester of the carbamate via an E1-like mechanism, releasing isobutylene and carbon dioxide. The reaction is typically fast and clean, providing the deprotected amine as its corresponding salt.
Conclusion
This compound is a cornerstone chiral building block in modern synthetic organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of a diverse range of complex and biologically important molecules. The protocols outlined in this guide, grounded in established chemical principles, offer a practical framework for the synthesis and application of this valuable synthon in the ongoing quest for novel therapeutics.
References
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Wiley-VCH 2007 - Supporting Information. Accessed January 19, 2026. [Link]
-
Supporting Information. Accessed January 19, 2026. [Link]
- Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed January 19, 2026. [Link]
-
Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. PMC. Accessed January 19, 2026. [Link]
- Processes for the preparation of varenicline and intermediates thereof.
- Preparation method of varenicline intermediate, varenicline and salt thereof.
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Accessed January 19, 2026. [Link]
-
[1H,13C] 2D NMR Spectrum (PHY0130973). PhytoBank. Accessed January 19, 2026. [Link]
-
Tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate. Pharmaffiliates. Accessed January 19, 2026. [Link]
-
Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. Accessed January 19, 2026. [Link]
-
Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. PMC. Accessed January 19, 2026. [Link]
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- 7. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
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Asymmetric synthesis using (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
An Application Guide to Asymmetric Synthesis Using (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Introduction: The Strategic Value of a Privileged Chiral Scaffold
In the landscape of modern asymmetric synthesis and drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2][3] Its rigid, non-planar structure provides a three-dimensional framework that is instrumental in creating stereochemically complex and biologically active molecules.[2][4] this compound, CAS 720000-05-5, is a versatile chiral building block derived from this important motif.
This molecule is not typically employed as a direct catalyst but rather as a highly valuable precursor for the synthesis of more elaborate chiral ligands and bifunctional organocatalysts.[4] Its structure is strategically designed for synthetic utility:
-
The (R)-Stereocenter: Provides the foundational chirality that is transferred through subsequent synthetic steps to control the stereochemical outcome of a reaction.
-
The Primary Aminoethyl Group: A key functional handle that allows for the introduction of a wide array of functionalities, enabling the construction of diverse catalyst and ligand libraries.[4]
-
The Boc-Protected Pyrrolidine Nitrogen: The tert-butoxycarbonyl (Boc) group ensures the stability of the pyrrolidine amine during the functionalization of the primary amine and can be selectively removed under mild acidic conditions when needed.[4]
This guide provides an in-depth exploration of the applications of this compound, detailing its derivatization into powerful catalytic systems and providing validated, step-by-step protocols for researchers in organic synthesis and medicinal chemistry.
Application I: Synthesis of Bifunctional Thiourea Organocatalysts for Asymmetric Michael Additions
A primary application of this chiral building block is in the synthesis of bifunctional organocatalysts. The underlying principle is to create a molecule where two distinct functional groups work in concert to organize the transition state of a reaction, leading to high stereoselectivity. One part of the catalyst, the pyrrolidine nitrogen (after Boc deprotection), activates the nucleophile via enamine formation, while a second group, built off the ethylamine side chain, activates the electrophile through non-covalent interactions like hydrogen bonding.[5]
Pyrrolidine-thiourea catalysts are a prime example of this strategy and are highly effective in promoting asymmetric Michael additions.[5]
Caption: Synthetic workflow from the chiral precursor to a bifunctional organocatalyst.
Protocol 1: Synthesis of an (R)-Pyrrolidine-Thiourea Bifunctional Organocatalyst
This protocol describes the conversion of the title compound into a representative thiourea-based catalyst.
Materials:
-
This compound
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes, Ethyl acetate
Procedure:
-
Thiourea Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Expert Insight: The isothiocyanate reacts selectively with the primary amine. The Boc group on the pyrrolidine nitrogen is stable under these neutral conditions.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.
-
-
Boc Deprotection:
-
Dissolve the crude thiourea intermediate from the previous step in DCM (0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Expert Insight: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the pyrrolidine ring, which is essential for enamine catalysis.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor deprotection by TLC.
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final bifunctional catalyst.
-
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol details the use of the newly synthesized catalyst in a classic organocatalytic transformation.
Materials:
-
(R)-Pyrrolidine-thiourea catalyst (from Protocol 1)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Toluene (anhydrous)
-
Benzoic acid (co-catalyst)
Procedure:
-
Reaction Setup:
-
To a vial, add the pyrrolidine-thiourea catalyst (0.1 eq, 10 mol%) and benzoic acid (0.1 eq, 10 mol%).
-
Expert Insight: An acidic co-catalyst can accelerate the rate-limiting hydrolysis of the enamine intermediate at the end of the catalytic cycle, improving turnover.
-
Add anhydrous toluene (0.5 M), followed by cyclohexanone (10 eq).
-
Stir the mixture for 5 minutes, then add trans-β-nitrostyrene (1.0 eq).
-
Seal the vial and stir the reaction at room temperature for 24-48 hours.
-
-
Workup and Purification:
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (e.g., 5-20% ethyl acetate in hexanes) to isolate the Michael adduct.
-
-
Analysis:
-
Determine the diastereomeric ratio (dr) of the product by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.
-
Caption: Mechanism of the bifunctional thiourea-catalyzed Michael addition.
| Catalyst System | Substrates | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Pyrrolidine-Thiourea | Cyclohexanone + β-Nitrostyrene | High | >95:5 | >95 | [5] |
| Pyrrolidine-Sulfonamide | Aldehydes + Nitroolefins | 95-99 | 70:30 - 78:22 | ~68 | [1] |
| Diarylprolinol Silyl Ethers | Aldehydes + Nitroolefins | High | High | >99 | [6] |
Application II: Precursor for Chiral Ligands in Transition Metal Catalysis
The structural motifs within this compound are also ideal for the synthesis of chiral ligands for asymmetric transition metal catalysis. The primary amine can be converted into phosphines, oxazolines, or other coordinating groups, while the pyrrolidine nitrogen can also serve as a coordination site, leading to potent bidentate ligands.[7]
Protocol 3: Synthesis of a Chiral P,N-Ligand Precursor
This protocol outlines the conversion of the primary amine to a phosphinamide, a common step towards creating valuable P,N-ligands for catalysis.
Materials:
-
This compound
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
Amide Coupling:
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (0.2 M).
-
Expert Insight: Triethylamine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorodiphenylphosphine (1.1 eq) in anhydrous toluene dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the triethylammonium hydrochloride salt, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by silica gel chromatography under an inert atmosphere to yield the Boc-protected P,N-ligand precursor.
-
This precursor can then undergo Boc deprotection and be directly used as a ligand or be further modified for applications in reactions like rhodium-catalyzed asymmetric arylations or palladium-catalyzed allylic alkylations.[8][9]
Application III: A Core Scaffold in Drug Discovery
The pyrrolidine scaffold is one of the most frequently occurring nitrogen heterocycles in FDA-approved pharmaceuticals.[2][3][10] Its non-planar, sp³-rich character is highly desirable in modern drug design to improve properties such as solubility, metabolic stability, and binding affinity by providing better three-dimensional complementarity to biological targets.[2][4]
This compound serves as an enantiomerically pure starting material to access novel chemical entities. The ethylamine side chain provides a vector for exiting the core scaffold and exploring interactions with different pockets of a target protein, making it a powerful tool for structure-activity relationship (SAR) studies.[11] Its use is documented in the synthesis of intermediates for protease inhibitors, central nervous system (CNS) agents, and adenosine receptor antagonists.[4]
References
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Molecules. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
Taylor & Francis Online. Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Available from: [Link]
-
PubMed. Synthesis of New Pyrrolidine-Based Organocatalysts and Study of Their Use in the Asymmetric Michael Addition of Aldehydes to Nitroolefins. Available from: [Link]
-
ACS Publications. Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Available from: [Link]
-
Royal Society of Chemistry. The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes. Available from: [Link]
-
ResearchGate. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
ResearchGate. Pyrrolidine‐based organocatalysts for Michael addition. Available from: [Link]
-
National Institutes of Health. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available from: [Link]
-
PubMed. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
White Rose Research Online. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Available from: [Link]
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
-
PubChem. (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
Dove Press. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Sci-Hub. ChemInform Abstract: Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael—Aldol Reactions. Available from: [Link]
-
Imperial College London. tert-butyl (R)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine-1-carboxylate. Available from: [Link]
-
Universal Biologicals. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate. Available from: [Link]
-
MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]
-
National Institutes of Health. Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. Available from: [Link]
-
National Institutes of Health. Rh(I)-Catalyzed Modular Synthesis of Axially Chiral Alkylidene Azacycloalkanes. Available from: [Link]
-
MDPI. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Available from: [Link]
-
National Institutes of Health. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Available from: [Link]
Sources
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- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 8. The concise synthesis of chiral tfb ligands and their application to the rhodium-catalyzed asymmetric arylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. benchchem.com [benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Boc Deprotection of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Abstract
This technical guide provides a detailed and robust experimental protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. The resulting product, (R)-2-(2-aminoethyl)pyrrolidine, is a valuable chiral diamine building block in medicinal chemistry and drug development. This document elucidates the underlying chemical mechanism of acid-catalyzed deprotection, offers a step-by-step laboratory procedure, outlines critical safety precautions for handling trifluoroacetic acid (TFA), and provides a comprehensive troubleshooting guide to ensure procedural success. The methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood synthesis route.
Introduction: The Strategic Role of Boc Protection and Deprotection
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates, the strategic protection and deprotection of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry.[1][2] Its widespread use stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and, most importantly, its clean and efficient removal under acidic conditions.[2]
The target molecule of this protocol, (R)-2-(2-aminoethyl)pyrrolidine, is a chiral diamine scaffold. Such scaffolds are of significant interest in medicinal chemistry as they can be incorporated into novel molecular entities to modulate interactions with biological targets, often serving as key components in ligands for receptors and enzymes.[3][4] This guide presents a validated protocol using trifluoroacetic acid (TFA) in dichloromethane (DCM), a standard and highly effective method for Boc cleavage, to yield the desired product as its trifluoroacetate salt, which can then be neutralized to the free amine.[1][2]
The Chemical Rationale: Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process unfolds in a sequence of well-defined steps.[5][6][7][8]
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[5][6][7] This step activates the carbamate, rendering it susceptible to cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and readily fragments. The carbon-oxygen bond cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5][6]
-
Decarboxylation & Amine Liberation: The carbamic acid rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free primary amine.[1][5][6] This irreversible decarboxylation step drives the reaction to completion.
-
Salt Formation: In the strongly acidic reaction medium, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA present to form the corresponding trifluoroacetate salt.[5][6]
It is important to note that the reaction generates a reactive tert-butyl cation. While this electrophile can potentially alkylate nucleophilic sites on sensitive substrates, this is not a significant concern for the relatively simple structure of (R)-2-(2-aminoethyl)pyrrolidine.[5][9]
Caption: The four-step mechanism of Boc deprotection using TFA.
Detailed Experimental Protocol
This protocol is optimized for a solution-phase deprotection. All operations involving TFA must be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 199174-33-7 | C₁₁H₂₂N₂O₂ | 214.31 | Starting Material |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Reaction solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Deprotection reagent. Highly corrosive. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for neutralization. |
| Sodium Sulfate, anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Diethyl Ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Can be used for precipitation/extraction. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | For azeotropic removal of TFA. |
| Equipment | ||||
| Round-bottom flask | - | - | - | Appropriate size for reaction scale. |
| Magnetic stirrer and stir bar | - | - | - | For reaction agitation. |
| Ice bath | - | - | - | Optional, for temperature control. |
| Addition funnel | - | - | - | For controlled addition of TFA. |
| Rotary evaporator | - | - | - | For solvent removal under reduced pressure. |
| Separatory funnel | - | - | - | For aqueous work-up and extraction. |
| Glassware for filtration | - | - | - | Buchner funnel, filter flask, etc. |
| pH paper or pH meter | - | - | - | To monitor neutralization. |
Step-by-Step Methodology
Caption: Experimental workflow for Boc deprotection.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. For sensitive substrates, the flask can be cooled to 0 °C in an ice bath, though for this compound, the reaction proceeds efficiently at room temperature.[5]
-
Reagent Addition: Prepare a 1:1 (v/v) solution of Trifluoroacetic Acid (TFA) and DCM. Add this solution (10-20 eq of TFA relative to the substrate) dropwise to the stirring solution of the starting material over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction and Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours.[5] The progress of the deprotection can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM with a few drops of triethylamine. The Boc-protected starting material will have a higher Rf value than the highly polar amine product, which will likely remain near the baseline.[5] A ninhydrin stain can be used to visualize the primary amine product as a distinct colored spot. The reaction is complete when the starting material spot is no longer visible by UV light or staining.
-
Work-up: Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5]
-
Work-up: Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene or DCM (equal to the initial reaction volume) to the residue and concentrate again under reduced pressure. This azeotropic removal should be repeated 2-3 times.[5] The residue at this stage is the trifluoroacetate salt of the product.
-
Work-up: Neutralization and Extraction:
-
Dissolve the oily residue in a minimal amount of water or DCM.
-
Transfer the solution to a separatory funnel.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with frequent venting until the evolution of CO₂ gas ceases and the aqueous layer is basic (pH > 9, check with pH paper).[5] Alternatively, 1-2 M sodium hydroxide can be used.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford (R)-2-(2-aminoethyl)pyrrolidine as the free amine.[5] The product is typically an oil. For most applications, the crude product is of sufficient purity. If further purification is required, vacuum distillation can be employed.
Critical Safety Considerations
Trifluoroacetic acid (TFA) is a hazardous chemical that requires strict safety protocols.
-
Corrosivity: TFA is a strong, corrosive acid that can cause severe skin and eye burns and damage to the respiratory tract upon inhalation.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a laboratory coat, and chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes).[12][13]
-
Ventilation: All manipulations involving TFA must be performed inside a properly functioning chemical fume hood.[10][13]
-
Handling: When diluting, always add acid to the solvent , never the other way around, to avoid a violent exothermic reaction.[11][14]
-
Gas Evolution: The deprotection reaction liberates CO₂ gas. Never perform this reaction in a sealed vessel. [1][6]
-
First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount or concentration of TFA.[5] 2. Reaction time is too short.[5] 3. Reaction temperature is too low. | 1. Add an additional portion of TFA solution and continue monitoring. The rate can have a second-order dependence on acid concentration.[15] 2. Extend the reaction time, monitoring by TLC every 30 minutes. 3. Ensure the reaction is running at ambient temperature. |
| Low Yield After Work-up | 1. Incomplete neutralization; product remains as a water-soluble salt. 2. Emulsion formation during extraction. 3. Loss of volatile product during solvent removal. | 1. Re-check the pH of the aqueous layer during extraction; ensure it is strongly basic (pH > 9-10). 2. Add more brine to the separatory funnel to help break the emulsion. 3. Use lower temperatures on the rotary evaporator water bath and apply vacuum gradually. |
| Product is Contaminated with TFA | Incomplete removal of TFA during the work-up. | Repeat the azeotropic removal step with toluene or DCM an additional 1-2 times before proceeding to neutralization. |
Conclusion
The protocol detailed herein provides a reliable, efficient, and well-characterized method for the Boc deprotection of this compound. By leveraging the clean and powerful cleavage properties of trifluoroacetic acid, this procedure delivers the valuable chiral building block (R)-2-(2-aminoethyl)pyrrolidine in high purity. Adherence to the step-by-step methodology, rigorous monitoring, and strict observation of the outlined safety precautions will ensure consistent and successful results for researchers engaged in the synthesis of advanced chemical entities.
References
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Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
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University of Washington. (n.d.). Trifluoroacetic Acid SOP. Environmental Health & Safety. [Link]
-
Williams, J. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522–527. [Link]
-
NotEvans. (2016). Can a Boc protecting group be removed with trifluoroacetic acid? Chemistry Stack Exchange. [Link]
-
Atherton, J. H., et al. (2006). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Organic Process Research & Development. [Link]
-
The Organic Chemist. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Kazakova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 13. ehs.washington.edu [ehs.washington.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Medicinal Chemistry
For inquiries, please contact our technical support team.
Introduction: The Strategic Value of the Chiral Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a versatile scaffold in the design of novel therapeutic agents.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] The inherent chirality of many pyrrolidine-based building blocks further enhances their utility, enabling the synthesis of stereochemically defined drug candidates, which is often crucial for optimizing efficacy and minimizing off-target effects.
Among the diverse array of chiral pyrrolidine synthons, (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate stands out as a particularly valuable intermediate. This bifunctional molecule incorporates a secondary amine within the pyrrolidine ring, available for further substitution, and a primary amine protected as a tert-butyloxycarbonyl (Boc) carbamate on an ethyl side chain. This differential protection allows for selective chemical manipulation at either nitrogen atom, making it a strategic building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 720000-05-5 | [3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |
| Molecular Weight | 214.31 g/mol | [3] |
| Appearance | Not specified, typically an oil or low-melting solid | |
| Storage | 2-8°C, under inert atmosphere | [3] |
Handling Precautions: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Core Applications in Medicinal Chemistry: A Focus on JAK Inhibitors
The chiral 2-(2-aminoethyl)pyrrolidine moiety is a key structural feature in a number of potent and selective Janus kinase (JAK) inhibitors. These enzymes play a critical role in cytokine signaling pathways that are implicated in inflammatory and autoimmune diseases. A prime example of a drug in this class is Upadacitinib (also known as ABT-494), a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis.[4][5]
The synthesis of Upadacitinib and related molecules often involves the coupling of a functionalized pyrrolidine core with a complex heterocyclic system.[4] this compound serves as a valuable starting material for the synthesis of the requisite chiral pyrrolidine fragment. The general synthetic strategy involves the initial elaboration of the pyrrolidine nitrogen, followed by deprotection of the side-chain amine and subsequent amide bond formation.
Below is a representative synthetic workflow illustrating how a derivative of this compound can be utilized in the synthesis of a JAK inhibitor core structure.
Caption: Synthetic workflow for JAK inhibitor synthesis.
Experimental Protocols
Protocol 1: N-Alkylation of this compound via Reductive Amination
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds and is particularly effective for the alkylation of secondary amines like the one present in our title compound.[6][7] This protocol describes a general procedure for the reaction of this compound with an aldehyde or ketone in the presence of a mild reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or DCE (0.1-0.2 M), add the aldehyde or ketone (1.1 equivalents).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of a mild acid catalyst without significant reduction of the starting aldehyde or ketone.[8]
-
Solvent: DCM and DCE are common solvents for reductive amination as they are relatively non-polar and aprotic, and effectively solubilize the reactants.
-
Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial formation of the iminium ion intermediate.
Protocol 2: Boc Deprotection of the Ethylamine Side Chain
The Boc protecting group is readily cleaved under acidic conditions, providing the free amine.[9] This orthogonality is a key feature of this compound, allowing for the selective deprotection of the side-chain amine without affecting other functionalities that may be present on the pyrrolidine nitrogen.
Materials:
-
N-Alkylated-(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up to the free base)
Procedure:
Method A: Using Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate (1.0 equivalent) in DCM (0.1-0.2 M).
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting trifluoroacetate salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.
-
To obtain the free amine, dissolve the crude salt in water, cool to 0 °C, and basify with saturated aqueous NaHCO₃ solution or 1M NaOH until the pH is > 9. Extract the aqueous layer with DCM or another suitable organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Method B: Using HCl in Dioxane
-
Dissolve the Boc-protected substrate (1.0 equivalent) in a minimal amount of methanol or DCM.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate from the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration and washed with cold diethyl ether.
-
The free amine can be obtained by a similar basic work-up as described in Method A.
Trustworthiness and Self-Validation:
The progress of both the N-alkylation and Boc deprotection reactions should be carefully monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the confirmation of the consumption of the starting material and the formation of the desired product, ensuring the reaction has gone to completion and providing a preliminary indication of the purity of the product before proceeding with work-up and purification.
Visualization of Key Synthetic Transformations
The following diagram illustrates the key chemical transformations discussed in the protocols.
Caption: Key synthetic transformations of the title compound.
Conclusion
This compound is a strategically designed chiral building block with significant applications in medicinal chemistry. Its orthogonal protecting group strategy allows for sequential and controlled functionalization, making it an invaluable tool for the synthesis of complex, stereochemically defined molecules. As demonstrated with the example of JAK inhibitors, this synthon provides a reliable and efficient entry point for the construction of privileged pyrrolidine scaffolds in modern drug discovery. The protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this versatile compound in their synthetic endeavors.
References
- WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google P
-
Petri, G. L., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. (URL: [Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (URL: [Link])
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES - Technical Disclosure Commons. (URL: [Link])
-
Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed. (URL: [Link])
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Reductive Amination - YouTube. (URL: [Link])
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. (URL: [Link])
-
Synthesis methods for upadacitinib and intermediate thereof - Justia Patents. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Myers Chem 115. (URL: [Link])
-
Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC - PubMed Central. (URL: [Link])
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition - MDPI. (URL: [Link])
-
Pyrrolidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Advances in biocatalytic synthesis of pharmaceutical intermediates - PubMed. (URL: [Link])
-
Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. (URL: [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF - ResearchGate. (URL: [Link])
-
Recent advances made in the synthesis of small drug molecules for clinical applications: An insight - PubMed Central. (URL: [Link])
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - Publications of the IAS Fellows. (URL: [Link])
-
Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - NIH. (URL: [Link])
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- 4. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 5. Upadacitinib synthesis - chemicalbook [chemicalbook.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 9. tdcommons.org [tdcommons.org]
Application Notes and Protocols: (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Organocatalysis
Foreword for the Advanced Researcher
In the landscape of asymmetric organocatalysis, the quest for modular, efficient, and stereodirecting catalysts is perpetual. While simple amino acids like proline initiated a revolution, the field has matured to embrace sophisticated bifunctional catalysts that offer superior control over the transition state. This guide focuses on (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate , a molecule that, while not a catalyst in its native form, serves as a pivotal chiral building block for the synthesis of highly effective bifunctional organocatalysts. Its (R)-pyrrolidine core provides the essential stereochemical information and the secondary amine for enamine catalysis, while the ethylcarbamate side chain offers a versatile handle for introducing a second functional group, such as a hydrogen-bond donor.
This document moves beyond a simple recitation of facts. It is designed to provide you, the research scientist, with the causal logic behind the protocols—the "why" that transforms a procedure into a robust and adaptable synthetic tool. We will detail the synthesis of a state-of-the-art bifunctional thiourea catalyst from this precursor and demonstrate its power in the archetypal asymmetric Michael addition, a cornerstone reaction for enantioselective carbon-carbon bond formation.
Application Note I: Synthesis of a Bifunctional (R)-Pyrrolidine-Thiourea Organocatalyst
Principle of Bifunctional Catalysis: A Synergistic Approach
The power of organocatalysts derived from the target precursor lies in bifunctionality. These molecules incorporate two distinct catalytic moieties that work in concert to activate both the nucleophile and the electrophile simultaneously.
-
Lewis Base Activation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone) to form a chiral enamine. This transformation increases the HOMO (Highest Occupied Molecular Orbital) of the nucleophile, making it more reactive.[1][2]
-
Brønsted Acid / H-Bond Donor Activation: A hydrogen-bond donor group, such as a thiourea moiety, is appended to the pyrrolidine scaffold. This group activates the electrophile (e.g., a nitroolefin) by lowering its LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack.[3][4][5]
This dual activation within a single, rigid chiral framework creates a highly organized transition state, leading to exceptional levels of stereocontrol. The thiourea group, with its two acidic N-H protons, is particularly effective at binding and activating substrates like nitroolefins through bidentate hydrogen bonding.[3][6]
Experimental Workflow: Catalyst Synthesis
The following workflow outlines the synthesis of a powerful bifunctional thiourea organocatalyst from this compound. The procedure involves two key steps: coupling with an isothiocyanate to form the Boc-protected bifunctional catalyst, followed by acidic deprotection to liberate the crucial secondary amine of the pyrrolidine ring.
Detailed Protocol: Catalyst Synthesis
This protocol is adapted from established procedures for similar pyrrolidine-based thiourea catalysts.[4]
Materials:
-
This compound (1.0 eq)
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step 1: Synthesis of (R)-tert-Butyl 2-(2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)ethyl)pyrrolidine-1-carboxylate
-
To a round-bottom flask charged with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) to the solution at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.
Step 2: Synthesis of (R)-1-(2-(Pyrrolidin-2-yl)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea
-
Dissolve the crude Boc-protected thiourea adduct from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA, ~10-20 equivalents, typically a 20-50% v/v solution of TFA in DCM) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final bifunctional organocatalyst. The product can be further purified by flash chromatography if required.
Application Note II: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Principle of the Reaction: Orchestrating Stereoselectivity
The asymmetric Michael addition of a ketone to a nitroolefin is a powerful method for constructing chiral γ-nitro ketones, which are versatile intermediates in the synthesis of pharmaceuticals and natural products.[5] The bifunctional catalyst synthesized in the previous step is exceptionally well-suited for this transformation.
Causality of Stereocontrol: The high enantioselectivity arises from the catalyst's ability to form a highly ordered, chair-like six-membered transition state.
-
The secondary amine of the catalyst forms a chiral enamine with cyclohexanone.
-
The thiourea moiety binds the nitro group of the β-nitrostyrene via two hydrogen bonds, activating it and fixing its orientation.
-
The bulky 3,5-bis(trifluoromethyl)phenyl group on the thiourea effectively shields one face of the enamine.
-
Consequently, the activated nitrostyrene can only approach the enamine from the less sterically hindered face, leading to the preferential formation of one enantiomer.
Detailed Protocol: Asymmetric Michael Addition
This protocol is a representative procedure based on literature precedents for this class of reaction.[4]
Materials:
-
(E)-β-Nitrostyrene (1.0 eq, 0.2 mmol)
-
Cyclohexanone (10 eq, 2.0 mmol)
-
(R)-1-(2-(Pyrrolidin-2-yl)ethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (0.05 - 0.1 eq, 5-10 mol%)
-
Toluene or Dichloromethane (DCM) (~0.5 M solution)
-
Benzoic Acid (optional co-catalyst, 0.05 - 0.1 eq)
-
Standard reaction vial, magnetic stirrer
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the bifunctional thiourea catalyst (e.g., 10 mol%, 0.02 mmol).
-
Add (E)-β-nitrostyrene (1.0 eq, 0.2 mmol).
-
Add the solvent (e.g., Toluene, 0.4 mL).
-
Add cyclohexanone (10 eq, 2.0 mmol) to the mixture.
-
Stir the reaction at room temperature. The reaction progress should be monitored by TLC. Typical reaction times range from 12 to 48 hours.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired γ-nitro ketone product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Performance
The performance of catalysts derived from this scaffold is typically high, delivering excellent yields and stereoselectivities.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 24 | >95 | >95:5 | >95 |
| 2 | 5 | DCM | 36 | >90 | >95:5 | >94 |
| 3 | 10 | Hexane | 48 | >95 | >90:10 | >92 |
Table 1: Representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by a pyrrolidine-thiourea catalyst. Results are based on typical outcomes reported in the literature for this catalyst class.[4][5]
Conclusion
This compound is a highly valuable, commercially available precursor for the synthesis of advanced, bifunctional organocatalysts. By serving as the chiral backbone, it enables the straightforward construction of catalysts that create a precisely controlled chiral environment for asymmetric transformations. The protocols detailed herein for the synthesis of a pyrrolidine-thiourea catalyst and its subsequent application in the asymmetric Michael addition provide a reliable and robust methodology for accessing highly enantioenriched compounds, underscoring the strategic importance of this building block in modern drug discovery and synthetic chemistry.
References
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Mondal, A., et al. (2018). The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Arkivoc, 2018(7), 1-12. [Link]
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Gual-García, A., et al. (2021). Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[7]rotaxanes. Chemical Science, 12(4), 1456-1462. [Link]
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Żabka, M., & Mlynarski, J. (2022). Non-Covalent Interactions in Enantioselective Organocatalysis: Theoretical and Mechanistic Studies of Reactions Mediated by Dual H-Bond Donors, Bifunctional Squaramides, Thioureas and Related Catalysts. International Journal of Molecular Sciences, 23(19), 11848. [Link]
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Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
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Cao, C.-L., Ye, M.-C., Sun, X.-L., & Tang, Y. (n.d.). Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Shanghai Institute of Organic Chemistry. [Link]
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Wolfe, J. P., & Rossi, M. A. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. Organic letters, 12(18), 4124–4127. [Link]
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Foley, D. J., & O'Brien, P. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(47), 10493–10515. [Link]
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Carboni, D., et al. (2018). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 50(12), 2333-2345. [Link]
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Synthesis of Novel Pyrrolidine Derivatives from (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse derivatives from the versatile chiral building block, (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. This compound, featuring a stereodefined pyrrolidine ring and a protected primary amine, serves as a valuable starting material for constructing a wide array of molecules with significant potential in medicinal chemistry. The pyrrolidine motif is a cornerstone in the architecture of numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities.[1][2][3][4]
The strategic location of the secondary amine within the pyrrolidine ring and the terminal Boc-protected amine allows for selective functionalization, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies. This guide will delve into three fundamental synthetic transformations: N-alkylation, N-acylation, and reductive amination of the pyrrolidine nitrogen. For each transformation, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting derivatives.
Key Synthetic Strategies and Mechanistic Considerations
The secondary amine of the pyrrolidine ring in this compound is a nucleophilic center that can readily participate in various bond-forming reactions. The tert-butoxycarbonyl (Boc) protecting group on the terminal ethylamine is stable under the basic and reductive conditions typically employed for modifying the pyrrolidine nitrogen, ensuring regioselectivity.[5]
Part 1: N-Alkylation of the Pyrrolidine Ring
N-alkylation introduces an alkyl substituent onto the pyrrolidine nitrogen, a common strategy to modulate the steric and electronic properties of the molecule, which can significantly impact biological activity. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic pyrrolidine nitrogen attacks an electrophilic alkyl halide or sulfonate.
Causality Behind Experimental Choices: The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to ensure complete deprotonation.[4] The choice of solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for dissolving the reactants and facilitating the SN2 reaction.
Experimental Protocol: N-Benzylation
This protocol describes the synthesis of (R)-tert-Butyl 2-(1-benzylpyrrolidin-2-yl)ethylcarbamate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl derivative.
Part 2: N-Acylation of the Pyrrolidine Ring
N-acylation introduces an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This transformation is widely used in drug discovery to introduce functionalities that can participate in hydrogen bonding or to mimic peptide bonds. The reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
Causality Behind Experimental Choices: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[6][7] Anhydrous conditions are crucial as acylating agents are susceptible to hydrolysis.
Experimental Protocol: N-Acetylation
This protocol details the synthesis of (R)-tert-Butyl 2-(1-acetylpyrrolidin-2-yl)ethylcarbamate.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Part 3: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3][8][9] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of this reaction. Mild hydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN), are preferred as they are selective for the iminium ion in the presence of the carbonyl starting material.[10] The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of (R)-tert-Butyl 2-(1-benzylpyrrolidin-2-yl)ethylcarbamate.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Table 1: Summary of Expected Spectroscopic Data
| Derivative Class | 1H NMR Key Signals (δ, ppm) | 13C NMR Key Signals (δ, ppm) | Mass Spectrometry (ESI+) |
| N-Alkyl | Appearance of new signals corresponding to the alkyl group protons. | Appearance of new signals for the alkyl group carbons. | [M+H]+ corresponding to the alkylated product. |
| N-Acyl | Appearance of a new singlet for the acetyl methyl group (around 2.1 ppm) or other acyl protons. | Appearance of a new carbonyl signal (around 170 ppm). | [M+H]+ corresponding to the acylated product. |
| N-Benzyl (from Reductive Amination) | A new singlet or multiplet for the benzylic protons (around 3.5-4.0 ppm). Aromatic proton signals (7.2-7.4 ppm). | New signals for the benzylic carbon (around 55-60 ppm) and aromatic carbons. | [M+H]+ corresponding to the N-benzylated product. |
1H NMR Spectroscopy: The most significant changes in the 1H NMR spectrum will be observed for the protons on the pyrrolidine ring and the newly introduced substituent. The diastereotopic protons of the pyrrolidine ring may exhibit complex splitting patterns.
13C NMR Spectroscopy: The introduction of a substituent on the pyrrolidine nitrogen will cause a shift in the signals of the adjacent carbon atoms (C2 and C5). New signals corresponding to the introduced alkyl or acyl group will also be present.[2]
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the synthesized derivatives. The observation of the protonated molecular ion ([M+H]+) is a key diagnostic feature.
Part 5: Boc Deprotection
For many applications, the terminal amine needs to be deprotected. The Boc group is labile to acidic conditions. A common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][9]
Experimental Protocol: Boc Deprotection
Materials:
-
N-substituted this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the Boc-protected derivative (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to obtain the deprotected amine derivative.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of a wide range of pyrrolidine derivatives. The protocols outlined in this guide for N-alkylation, N-acylation, and reductive amination provide a solid foundation for researchers to generate novel compounds for drug discovery and development. The successful synthesis and thorough characterization of these derivatives are crucial steps in advancing our understanding of their therapeutic potential.
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
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-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
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ResearchGate. Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF. [Link]
-
ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide?. [Link]
- Vertex AI Search.
-
Reddit. BOC-Group and acylation with acyl halide : r/OrganicChemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
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PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]
-
PubMed. A general carbonyl alkylative amination for tertiary amine synthesis. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]
-
PubMed Central. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. [Link]
-
Der Pharma Chemica. Scholars Research Library. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]
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Application Note: (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate as a Privileged Chiral Building Block in the Synthesis of Advanced Active Pharmaceutical Ingredients (APIs)
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties that often impart favorable pharmacokinetic profiles and potent biological activity to drug molecules.[1][2] This application note provides a detailed technical guide on the strategic use of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate , a key chiral intermediate, in the synthesis of complex APIs. We will explore the rationale behind its selection, its inherent chemical advantages, and provide a detailed, field-proven protocol for its incorporation into a fluoroquinolone antibiotic scaffold, a class of drugs where such side chains are critical for efficacy.[3][4] This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds
In modern drug discovery, achieving stereochemical purity is not merely a regulatory hurdle but a fundamental requirement for optimizing potency and minimizing off-target effects.[5][6] The five-membered saturated pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that is recurrent in a multitude of biologically active compounds across different therapeutic areas.[1][7] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often crucial for precise interaction with biological targets like enzymes and receptors.[1][2]
This compound (CAS No. 720000-05-5) emerges as a particularly valuable building block for several reasons:
-
Defined Stereochemistry: The (R)-configuration at the C-2 position is pre-installed, obviating the need for challenging asymmetric syntheses or chiral resolutions in later stages.[8]
-
Orthogonal Protection: The molecule features two distinct amine functionalities. The secondary amine of the pyrrolidine ring is readily available for nucleophilic substitution, while the primary amine on the ethyl side chain is protected as a tert-butyloxycarbonyl (Boc) carbamate. This Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, allowing for selective and sequential functionalization.[9][10]
-
Versatility: This intermediate is a direct precursor to the (R)-2-(2-aminoethyl)pyrrolidine side chain, a key pharmacophore in several classes of APIs, most notably in the development of advanced fluoroquinolone antibiotics.[3][11]
This note will focus on its application in the synthesis of a representative fourth-generation fluoroquinolone, illustrating the key chemical transformations and the underlying principles that make this building block an efficient choice for API synthesis.
Physicochemical and Handling Information
Proper handling and characterization of starting materials are paramount for reproducible and successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [12] |
| CAS Number | 720000-05-5 | [12][13] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [13] |
| Molecular Weight | 214.31 g/mol | [13] |
| Appearance | Liquid, Oil | [13] |
| Purity | Typically ≥97% | [13] |
| Storage Conditions | Store under inert gas, refrigeration (2-8°C) is recommended. | [12] |
| Key Functional Groups | Secondary amine (pyrrolidine), Boc-protected primary amine | N/A |
Core Application: Synthesis of a Fluoroquinolone API
The C-7 substituent of the quinolone core is a critical determinant of the antibacterial spectrum and potency of fluoroquinolone antibiotics.[14][15] The introduction of a chiral, substituted pyrrolidine or similar nitrogenous ring at this position has been a highly successful strategy for developing agents with broad-spectrum activity, including against resistant bacterial strains.[3][4]
The core reaction for incorporating the side chain is a Nucleophilic Aromatic Substitution (SₙAr) . In this key step, the secondary amine of the (R)-pyrrolidine ring acts as a nucleophile, displacing a fluorine atom at the C-7 position of the quinolone core.
Overall Synthetic Workflow
The synthesis can be logically divided into three main stages: preparation of the quinolone core, the SₙAr coupling reaction, and the final deprotection to yield the active API.
Caption: General workflow for API synthesis using the title compound.
Detailed Experimental Protocols
The following protocols are representative and may require optimization based on the specific quinolone core being utilized. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 4.1: SₙAr Coupling of the Pyrrolidine Side Chain
This procedure details the crucial C-N bond formation between the quinolone core and the chiral building block. The causality for using a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) is twofold: it deprotonates the pyrrolidinium intermediate to regenerate the nucleophilic secondary amine and acts as a scavenger for the hydrofluoric acid (HF) generated during the substitution, driving the reaction to completion.
Reaction Scheme: (Quinolone-Core)-F + this compound → (Quinolone-Core)-(R)-pyrrolidin-2-ylethyl-NHBoc + HF
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 265.22 | 10.0 | 1.0 | 2.65 g |
| This compound | 214.31 | 11.0 | 1.1 | 2.36 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 2.5 | 4.34 mL (d=0.742) |
| Acetonitrile (ACN) | 41.05 | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinolone core (2.65 g, 10.0 mmol) and acetonitrile (50 mL).
-
Stir the suspension at room temperature to ensure good mixing.
-
Add this compound (2.36 g, 11.0 mmol) to the flask.
-
Add DIPEA (4.34 mL, 25.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting quinolone core is consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in dichloromethane (DCM, 100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to afford the pure Boc-protected API.
Protocol 4.2: Final Boc-Deprotection to Yield API
The Boc group is a robust protecting group that is readily cleaved under acidic conditions, liberating the primary amine of the side chain. The choice of acid (e.g., trifluoroacetic acid or hydrochloric acid) can influence the final salt form of the API.
Reaction Scheme: (Quinolone-Core)-(R)-pyrrolidin-2-ylethyl-NHBoc + HCl → (Quinolone-Core)-(R)-pyrrolidin-2-ylethyl-NH₃⁺Cl⁻ + Isobutylene + CO₂
Procedure:
-
Dissolve the purified Boc-protected intermediate (e.g., 10.0 mmol) in 1,4-dioxane (30 mL) in a 100 mL round-bottom flask at room temperature.
-
Slowly bubble dry HCl gas through the solution or add a 4M solution of HCl in dioxane (25 mL, 100 mmol, 10 eq.) dropwise with stirring. Caution: Gas evolution (isobutylene, CO₂) will occur.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.
-
Monitor the deprotection by TLC or HPLC to confirm the disappearance of the starting material.
-
Upon completion, filter the resulting solid precipitate and wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual dioxane and any organic impurities.
-
Dry the solid under high vacuum to yield the final API as its hydrochloride salt.
Mechanistic Insight: The SₙAr Reaction
Understanding the mechanism validates the experimental choices. The reaction proceeds via a two-step addition-elimination pathway. The electron-withdrawing nature of the quinolone's carbonyl and carboxylate groups activates the aromatic ring towards nucleophilic attack, making the C-7 position electron-deficient and susceptible to substitution.
Caption: Key steps in the SₙAr coupling mechanism.
Conclusion
This compound is a high-value, versatile chiral building block that simplifies the synthesis of complex APIs. Its pre-defined stereocenter and orthogonally protected amines enable a streamlined and efficient synthetic route, particularly for advanced fluoroquinolone antibiotics. The protocols and rationale presented herein provide a solid foundation for researchers to incorporate this intermediate into their drug discovery and development programs, facilitating the creation of novel, stereochemically pure therapeutic agents.
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Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved January 19, 2026, from [Link]
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Melo, K. J. C., et al. (2021). Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation. PMC. Retrieved January 19, 2026, from [Link]
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Kumar, A., et al. (2015). Catalytic reduction: Efficient synthesis of chiral key intermediate of besifloxacin hydrochloride. Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
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Li, H., et al. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. Retrieved January 19, 2026, from [Link]
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Zhang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - H Alkylation of 3-Pyrrolines. PubMed. Retrieved January 19, 2026, from [Link]
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Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Retrieved January 19, 2026, from [Link]
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Wang, Z., et al. (2016). Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate. PMC - NIH. Retrieved January 19, 2026, from [Link]
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- Google Patents. (n.d.). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
-
ResearchGate. (2016). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved January 19, 2026, from [Link]
-
Kumar, A., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC - NIH. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
Zavada, O., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2012). (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. Retrieved January 19, 2026, from [Link]
-
Iaroshenko, V. O., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate. Retrieved January 19, 2026, from [Link]
-
CoLab. (2022). Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. Retrieved January 19, 2026, from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 720000-05-5|(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 13. (R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate [cymitquimica.com]
- 14. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]
- 15. Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties | CoLab [colab.ws]
Scalable Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Derivatives: An Application Guide for Drug Development
Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of natural products and FDA-approved pharmaceuticals.[1] Its unique three-dimensional structure and ability to engage in specific hydrogen bonding interactions make it an invaluable component in the design of novel therapeutics. The stereochemistry of substituted pyrrolidines is often critical for their biological activity, with different enantiomers exhibiting distinct pharmacological profiles.[2] (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its derivatives are key chiral building blocks in the synthesis of a variety of drug candidates, including protease inhibitors, central nervous system (CNS) agents, and antiviral compounds.[3] The presence of both a secondary amine within the pyrrolidine ring and a primary amine on the ethyl side chain, selectively protected with a tert-butoxycarbonyl (Boc) group, provides a versatile platform for further chemical elaboration.
This technical guide provides a comprehensive overview of scalable and efficient synthetic methods for preparing this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, reproducible, and amenable to scale-up, addressing the critical need for reliable access to this important chiral intermediate.
Strategic Approach to Synthesis: A Chiral Pool-Based Methodology
For the synthesis of enantiomerically pure compounds, a chiral pool strategy is often the most efficient and cost-effective approach.[4] This methodology utilizes readily available and inexpensive chiral starting materials from nature to introduce the desired stereochemistry. For the synthesis of this compound, the natural amino acid (R)-proline is the ideal starting material, ensuring the correct stereoconfiguration at the C2 position of the pyrrolidine ring from the outset.
The overall synthetic strategy involves a multi-step sequence that begins with the elaboration of the carboxylic acid of (R)-proline, followed by the introduction of the two-carbon side chain and concluding with the selective protection of the terminal primary amine.
Caption: A streamlined synthetic workflow for the preparation of the target molecule from (R)-proline.
Comparative Analysis of Key Synthetic Steps
The scalability and efficiency of the overall synthesis are highly dependent on the choice of reagents and reaction conditions for each key transformation. Below is a comparative analysis of different methods for the critical steps.
| Step | Method | Advantages | Disadvantages | Scalability |
| Amide Formation | Thionyl chloride, then ammonia | High yield, straightforward | Use of hazardous reagents | Good |
| Carbodiimide coupling (e.g., EDC) | Milder conditions | Cost of reagents, potential for side reactions | Moderate | |
| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | High yielding, effective for amides | Pyrophoric, requires strict anhydrous conditions | Moderate |
| Borane complexes (e.g., BH₃-THF) | Milder than LiAlH₄, good yields | Requires careful handling | Good | |
| Nitrile Reduction | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | "Green" reagent, high yield, clean reaction | Requires specialized high-pressure equipment | Excellent |
| Lithium aluminum hydride (LiAlH₄) | Effective, rapid reduction | Pyrophoric, workup can be challenging | Moderate | |
| Selective Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) with controlled stoichiometry | Readily available reagent, straightforward | Potential for di-protection or protection of the pyrrolidine nitrogen | Good, with careful optimization |
| O-Alkyl S-(pyridin-2-yl)carbonothiolates | High selectivity for primary amines | Reagent preparation required | Moderate |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the scalable synthesis of this compound.
Protocol 1: Synthesis of (R)-Prolinamide
This protocol describes the conversion of (R)-proline to (R)-prolinamide, a key intermediate.
Materials:
-
(R)-Proline
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or solution in methanol)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Esterification: To a stirred suspension of (R)-proline (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to obtain (R)-proline methyl ester hydrochloride as a white solid.
-
Aminolysis: Dissolve the crude ester hydrochloride in methanol and cool to 0 °C. Bubble ammonia gas through the solution or add a saturated solution of ammonia in methanol until the solution is basic. Seal the reaction vessel and stir at room temperature for 24 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate ammonium chloride. Filter the solid and wash with diethyl ether. Concentrate the filtrate to yield crude (R)-prolinamide. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Reduction of (R)-Prolinamide to (R)-2-(Aminomethyl)pyrrolidine
This protocol details the reduction of the amide functionality to a primary amine.
Materials:
-
(R)-Prolinamide
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
Reaction Setup: To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (R)-prolinamide (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake with THF. Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-2-(aminomethyl)pyrrolidine.
Protocol 3: Synthesis of (R)-2-(2-Aminoethyl)pyrrolidine via Nitrile Intermediate
This protocol outlines the two-step conversion of the aminomethyl group to an aminoethyl group.
Materials:
-
(R)-2-(Aminomethyl)pyrrolidine
-
Potassium cyanide (KCN)
-
Formaldehyde (aqueous solution)
-
Raney Nickel (or other suitable catalyst)
-
Methanol
-
Hydrogen gas
Procedure:
-
Cyanomethylation: To a solution of (R)-2-(aminomethyl)pyrrolidine (1.0 eq) in water, add potassium cyanide (1.1 eq). Cool the mixture to 0 °C and add aqueous formaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir at room temperature for 12 hours. Extract the product with a suitable organic solvent, dry, and concentrate to yield (R)-2-(cyanomethyl)pyrrolidine.
-
Nitrile Reduction: In a high-pressure reactor, dissolve (R)-2-(cyanomethyl)pyrrolidine (1.0 eq) in methanol and add a catalytic amount of Raney Nickel. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-60 °C. Monitor the reaction until hydrogen uptake ceases.
-
Isolation: Cool the reactor, carefully vent the hydrogen, and filter the catalyst. Concentrate the filtrate under reduced pressure to obtain (R)-2-(2-aminoethyl)pyrrolidine.
Protocol 4: Selective N-Boc Protection
This protocol describes the selective protection of the primary amine in the presence of the secondary pyrrolidine amine.
Materials:
-
(R)-2-(2-Aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional)
Procedure:
-
Reaction Setup: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in DCM or THF. Cool the solution to 0 °C.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.0 - 1.05 eq) in the same solvent dropwise over 1-2 hours. The slow addition and controlled stoichiometry are crucial for selectivity. A small amount of a non-nucleophilic base like triethylamine (0.1 eq) can be added to scavenge any acid formed.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Caption: A diagram illustrating the desired selective N-Boc protection and potential side products.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low yield in amidation | Incomplete reaction; side reactions | Ensure anhydrous conditions; use fresh thionyl chloride; consider alternative coupling reagents. |
| Incomplete amide reduction | Insufficient reducing agent; deactivation of LiAlH₄ | Use a higher excess of LiAlH₄; ensure anhydrous conditions; extend reaction time. |
| Low selectivity in Boc protection | Use of excess Boc₂O; reaction temperature too high | Use stoichiometric amounts of Boc₂O and add it slowly at low temperature; consider alternative protecting group strategies if selectivity remains poor. |
| Difficulty in purification | Close polarity of products and byproducts | Optimize chromatographic conditions; consider derivatization to aid separation. |
Conclusion: A Pathway to Advanced Pharmaceutical Intermediates
The synthetic routes and protocols detailed in this guide provide a robust and scalable framework for the preparation of this compound and its derivatives. By leveraging the chiral pool and employing well-established, scalable chemical transformations, researchers and drug development professionals can ensure a reliable supply of this critical building block. The careful selection of reagents and optimization of reaction conditions are paramount to achieving high yields and purity on a large scale. The versatility of the title compound as a synthetic intermediate will undoubtedly continue to fuel the discovery and development of novel therapeutics with improved efficacy and safety profiles.
References
- D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000.
- V. K. T. Kapras, et al., "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations," JACS Au, vol. 3, no. 6, pp. 1656-1663, 2023.
- J. S. Madan, et al., "Chiral Pyrrolidines via an Enantioselective Hofmann-Löffler-Freytag Reaction," Nature, vol. 622, no. 7984, pp. 764-770, 2023.
- C. F. Barbas III, "Asymmetric organocatalysis," Angewandte Chemie International Edition, vol. 47, no. 27, pp. 42-47, 2008.
- H. U. Blaser, "The chiral pool as a source of enantioselective catalysts and auxiliaries," Chemical Reviews, vol. 92, no. 5, pp. 935-952, 1992.
- M. B. Smith, "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure," 8th ed., John Wiley & Sons, 2019.
- P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 5th ed., John Wiley & Sons, 2014.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Synthesis
Welcome to the Technical Support Center for the synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of this valuable chiral building block.
The primary challenge in synthesizing this compound lies in the chemoselective N-protection of the primary amine on the ethyl side-chain of (R)-2-(2-aminoethyl)pyrrolidine, without affecting the secondary amine within the pyrrolidine ring. This guide will address this core issue and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this reaction, and how do they affect my yield?
A1: The most prevalent side product is the di-Boc protected species, where both the primary and secondary amines of (R)-2-(2-aminoethyl)pyrrolidine are protected with a tert-butoxycarbonyl (Boc) group. This significantly reduces the yield of the desired mono-protected product. Another potential, though less common, issue is the formation of urea-type byproducts if the reaction conditions are not well-controlled.
Q2: Why is selective protection of the primary amine favored over the secondary amine?
A2: The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine of the pyrrolidine ring, making it kinetically favored to react first with the electrophilic Boc anhydride. However, this selectivity is not absolute and can be influenced by reaction conditions such as solvent, temperature, and the presence of a base.
Q3: Can I use a large excess of the diamine to favor mono-protection?
A3: While using a large excess of the diamine is a common strategy for mono-protection, it is often not economically viable if the starting diamine is a valuable intermediate.[1] This guide focuses on methods that utilize near-stoichiometric amounts of reactants to maximize yield with respect to the diamine.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][3][4] A suitable solvent system, such as dichloromethane/methanol, will allow you to visualize the consumption of the starting diamine and the formation of the mono- and di-protected products. Staining with ninhydrin can be useful for visualizing the amine spots.
Q5: What are the recommended storage conditions for this compound?
A5: The product should be stored at room temperature to ensure its stability.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield of the Desired Mono-Protected Product
-
Symptom: The final isolated yield is significantly lower than expected, with a substantial amount of di-protected byproduct or unreacted starting material.
-
Possible Cause: Lack of chemoselectivity in the reaction conditions.
-
Solution: Employing a strategy to differentiate the reactivity of the two amine groups is crucial. The most reliable method is the mono-protonation of the diamine. By adding one equivalent of a mild acid, the more basic secondary amine of the pyrrolidine ring is protonated, rendering it unreactive towards the Boc anhydride and directing the protection to the primary amine.
Optimized Protocol for Selective Mono-Boc Protection
This protocol is based on the principle of mono-protonation to achieve high selectivity.
Materials and Reagents:
-
(R)-2-(2-aminoethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (anhydrous)
-
Trimethylsilyl chloride (Me₃SiCl) or 1M HCl in a suitable solvent
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Experimental Procedure:
-
Mono-protonation:
-
Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C under an inert atmosphere.
-
Slowly add one equivalent of freshly distilled trimethylsilyl chloride (Me₃SiCl) dropwise.[4] A white precipitate of the mono-hydrochloride salt should form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete salt formation.
-
-
Boc Protection:
-
To the stirred suspension, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by TLC.[2]
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc anhydride and the di-Boc byproduct.[6]
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[4]
-
Extract the aqueous layer multiple times with dichloromethane.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.[2]
-
Issue 2: Difficulty in Removing the Di-Boc Protected Byproduct
-
Symptom: The purified product is contaminated with the di-Boc protected species, which has a similar polarity and is difficult to separate by standard column chromatography.
-
Possible Cause: Incomplete selectivity during the reaction leading to the formation of the di-protected byproduct.
-
Solution: An extractive workup can be employed to remove the neutral di-Boc product. After the reaction, and before basifying the aqueous layer, a thorough extraction with a non-polar solvent like diethyl ether can help to remove the less polar di-Boc species, leaving the protonated mono-Boc product in the aqueous layer.[7]
Issue 3: Incomplete Reaction
-
Symptom: TLC analysis shows a significant amount of unreacted starting diamine even after an extended reaction time.
-
Possible Cause: Insufficient amount of Boc anhydride or deactivation of the reagent.
-
Solution: Ensure that the Boc anhydride used is of high quality and that an accurate equivalent is added to the reaction. If the reaction stalls, a small additional portion of Boc anhydride can be added, but be mindful that this may increase the formation of the di-protected byproduct.
Data Presentation
| Parameter | Starting Diamine | Mono-Boc Product | Di-Boc Product |
| Polarity | High | Moderate | Low |
| Solubility | Water-soluble | Moderately soluble in organic solvents | Highly soluble in organic solvents |
| TLC Rf (DCM/MeOH 9:1) | Low | Intermediate | High |
Visualizations
Caption: Troubleshooting logic for low yield in the reaction.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. rsc.org [rsc.org]
- 5. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine [myskinrecipes.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. sciforum.net [sciforum.net]
Side reactions of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in synthesis
Introduction
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive secondary amine within the pyrrolidine ring and a primary amine protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile synthon for constructing complex molecular architectures. However, the presence of two distinct nitrogen nucleophiles presents unique challenges during its synthesis and subsequent derivatization.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the common side reactions and synthetic challenges associated with this valuable intermediate. We will explore the causality behind these issues and offer field-proven protocols to ensure the integrity and success of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which nitrogen atom is more reactive on the starting diamine, (R)-2-(2-aminoethyl)pyrrolidine?
A1: In the precursor diamine, the primary amine on the ethyl side chain is generally more nucleophilic and less sterically hindered than the secondary amine of the pyrrolidine ring. Therefore, it is the primary site for electrophilic attack, such as Boc protection, under kinetically controlled conditions.
Q2: What is the most common side product when synthesizing this compound?
A2: The most prevalent side product is the di-protected species, tert-butyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate, where both the primary and secondary amines have reacted with the Boc-anhydride. This typically occurs when an excess of the protecting group reagent is used or under conditions that favor exhaustive reaction.
Q3: My Boc group is being cleaved during a subsequent reaction. What are the likely causes?
A3: The Boc group is notoriously labile under acidic conditions.[1] Unintentional cleavage can be triggered by strong acids like trifluoroacetic acid (TFA) or HCl, but also by milder acidic reagents (e.g., Lewis acids like ZnCl₂, AlCl₃) or even during purification on silica gel if the column is not neutralized.[1][2] The tert-butyl cation generated during cleavage can also lead to further side reactions by alkylating other nucleophiles present in the mixture.[1]
Q4: Can I selectively functionalize the pyrrolidine nitrogen without affecting the Boc-protected amine?
A4: Yes. The secondary amine of the pyrrolidine ring is a potent nucleophile and can readily participate in reactions like N-acylation or N-alkylation.[3] The Boc group is stable to most basic and nucleophilic conditions, allowing for selective derivatization at the pyrrolidine nitrogen.[4]
Section 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for common issues encountered during the synthesis and handling of this compound.
Problem 1: Low Yield and Formation of Di-Boc Byproduct During Synthesis
Q: I am attempting to synthesize the title compound by reacting (R)-2-(2-aminoethyl)pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O), but my yield is low, and I see a significant amount of a higher molecular weight byproduct in my TLC and mass spectrometry analysis. What is happening and how can I fix it?
A: Causality and Mechanism
This is a classic problem of over-reaction due to the presence of two nucleophilic centers. The reaction proceeds via a nucleophilic attack of an amine on one of the carbonyl carbons of (Boc)₂O.[2][5] While the primary amine is more reactive, if the reaction conditions are not carefully controlled, the secondary amine of the desired mono-protected product will also react to form the di-Boc byproduct.
Factors that promote the formation of the di-Boc byproduct include:
-
Incorrect Stoichiometry: Using more than one equivalent of (Boc)₂O will inevitably lead to the di-protected product.
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive secondary amine to react.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting diamine is consumed will favor the formation of the thermodynamically stable di-Boc product.
-
Choice of Base: While not always necessary, a strong, non-nucleophilic base can deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity.
Troubleshooting & Optimization Protocol
This protocol is designed to maximize the yield of the mono-protected product by carefully controlling reaction parameters.
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried. Use an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: Dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Slow Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (0.98 - 1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred amine solution over 30-60 minutes using a dropping funnel. This slow addition maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic primary amine.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the progress closely by Thin Layer Chromatography (TLC) every 30 minutes. The desired product should have an Rf value between the diamine starting material and the di-Boc byproduct.
-
Workup: Once the starting diamine spot has disappeared (or is very faint) on the TLC plate, quench the reaction by adding water.
-
Purification: The purification strategy is critical. A standard silica gel column can be used, but it's often beneficial to use a solvent system containing a small amount of triethylamine (~0.5-1%) to prevent streaking and potential Boc-deprotection on the acidic silica. Alternatively, an acid-base extraction can be employed to remove the unreacted diamine and the di-Boc byproduct.[6]
Data Summary: Impact of Stoichiometry
| (Boc)₂O (eq.) | Temperature | Time (h) | Mono-Boc Yield (%) | Di-Boc Yield (%) |
| 0.98 | 0°C → RT | 4 | ~85-90% | <5% |
| 1.10 | RT | 12 | ~60-70% | ~20-25% |
| 2.20 | RT | 12 | <5% | >90% |
Problem 2: Unintended N-Alkylation or N-Acylation of the Pyrrolidine Ring
Q: I am using this compound as a starting material for a coupling reaction. My goal is to modify another part of the molecule, but I am consistently observing alkylation/acylation on the pyrrolidine nitrogen. How can I prevent this?
A: Causality and Strategy
The secondary amine of the pyrrolidine ring is an excellent nucleophile and will readily react with electrophiles such as alkyl halides or acyl chlorides.[3] This is not a "side reaction" in the traditional sense but rather the expected outcome based on the molecule's inherent reactivity. If your synthetic strategy requires reaction at a different site, you have two primary options:
-
Protect the Pyrrolidine Nitrogen: Introduce a second, orthogonal protecting group on the pyrrolidine nitrogen. This group must be stable to the conditions of your desired reaction and removable without cleaving the Boc group on the side chain.
-
Modify the Synthetic Route: Redesign your synthesis to perform the desired transformation before introducing the pyrrolidine moiety or before deprotecting its nitrogen.
Troubleshooting Workflow: Preventing Unwanted Reactivity
Sources
Technical Support Center: Optimization of Reaction Time for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Coupling
Welcome to the technical support center for the optimization of coupling reactions involving (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure successful and efficient amide bond formation. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the coupling of this compound with a carboxylic acid.
Problem 1: Low or No Product Yield
A low yield of the desired amide product is one of the most common challenges. Several factors can contribute to this issue, from reagent quality to reaction conditions.
Possible Causes & Suggested Solutions:
| Potential Cause | Troubleshooting & Optimization Steps |
| Poor Activation of the Carboxylic Acid | - Verify Reagent Quality: Ensure that your coupling reagents, such as EDC, HATU, or PyBOP, are fresh and have been stored under appropriate conditions to prevent degradation.[1] - Optimize Stoichiometry: A slight excess (1.1-1.5 equivalents) of the coupling reagent and the carboxylic acid relative to the amine can often improve yields.[2] - Consider a More Potent Coupling Reagent: If standard carbodiimide methods are ineffective, switching to a uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt can enhance the reaction rate.[1][3] |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS and extend the reaction time if necessary.[1] - Elevate Temperature: Gently increasing the reaction temperature can accelerate the coupling; however, this should be done cautiously as it may also promote side reactions.[2][4] |
| Side Reactions Consuming Starting Material | - N-acylurea Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further.[3][5] Performing the reaction at lower temperatures is recommended to minimize this side reaction.[3] - Anhydride Formation: The O-acylisourea intermediate can also react with another molecule of the carboxylic acid to form an anhydride, which can then proceed to form the desired amide.[5] While not always detrimental, it can complicate the reaction kinetics. |
| Aggregation of Reactants | - Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF and NMP are generally good choices for peptide couplings.[3] If aggregation is suspected, especially with hydrophobic reactants, consider using structure-disrupting solvents or additives.[6][7] |
Problem 2: Presence of Significant Impurities or Side Products
The formation of unintended products can complicate purification and reduce the overall efficiency of the synthesis.
Possible Causes & Suggested Solutions:
| Potential Cause | Troubleshooting & Optimization Steps |
| Racemization of the Chiral Center | - Use of Additives: When using carbodiimide coupling reagents, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard and effective method to suppress racemization.[8][9] These additives form active esters that are less prone to racemization.[8] - Choice of Base: The choice and amount of base can significantly impact racemization.[10] Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine.[10] Use the minimum amount of base necessary. - Low-Racemization Coupling Reagents: Employ coupling reagents known for their ability to minimize racemization, such as HATU or PyAOP.[1] |
| Formation of N-acylurea | - As mentioned previously, this is a common side reaction with carbodiimides.[3][5] Lowering the reaction temperature is a key strategy to mitigate this.[3] The use of additives like HOBt can also help by trapping the O-acylisourea intermediate to form the active ester. |
| Dehydration of Side Chains (if applicable) | - If the carboxylic acid partner contains primary amide side chains (e.g., asparagine, glutamine), carbodiimide reagents can cause dehydration to form nitriles.[8] Utilizing appropriate side-chain protecting groups can prevent this.[3] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the coupling reaction.
Caption: A logical workflow for troubleshooting coupling reactions.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of coupling reactions with this compound.
Q1: What are the recommended starting conditions for a coupling reaction with this compound?
A1: A good starting point is to use a carbodiimide-based coupling system. A widely used protocol involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[1]
Typical Starting Protocol:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Add EDC (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) followed by a non-nucleophilic base such as DIPEA (1.5-2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Q2: How does the choice of coupling reagent impact the reaction time?
A2: The choice of coupling reagent is a critical factor influencing the reaction rate.[3]
-
Carbodiimides (EDC, DCC, DIC): These are cost-effective and widely used but may require longer reaction times and the addition of additives to prevent side reactions.[8][11]
-
Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents generally lead to faster reaction times and higher yields with minimal side reactions.[3][8] Couplings with HBTU or TBTU can be complete in as little as six minutes.[8]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and provide rapid coupling with low racemization.[3][8]
Q3: What is the role of a base in this coupling reaction, and which one should I choose?
A3: A base is typically required when using uronium/aminium or phosphonium salt coupling reagents to neutralize the acid formed during the reaction and to ensure the amine component is deprotonated and nucleophilic.[3] For carbodiimide couplings, a base is also used to deprotonate the amine if it is used as a salt.
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are the most frequently used bases in peptide synthesis.[3]
-
Bases to Avoid: Stronger, less sterically hindered bases like triethylamine can increase the risk of racemization.[10]
Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?
A4: The most common methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
LC-MS: This provides more quantitative information about the reaction progress and can help identify the formation of any side products by their mass.
Q5: Can the reaction temperature be adjusted to optimize the reaction time?
A5: Yes, temperature can be a useful parameter for optimization.
-
Increasing Temperature: For slow reactions, increasing the temperature (e.g., to 40-60 °C) can significantly reduce the reaction time.[2][4]
-
Decreasing Temperature: For reactions prone to side reactions like racemization or N-acylurea formation, running the reaction at a lower temperature (e.g., 0 °C to room temperature) is often beneficial.[3]
Visualizing the Amide Bond Formation Pathway
The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.
Caption: General mechanism of amide bond formation.
By understanding the underlying principles and systematically addressing potential issues, you can significantly optimize the reaction time and overall success of your coupling reactions with this compound.
III. References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Li, W., & Lam, H. (2002). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 25(1), 1-14.
-
Fields, G. B., Lauer, J. L., & Fields, C. G. (1995). 7.4 Racemization Assays. In Methods in molecular biology (Vol. 35, pp. 389-402). Humana Press.
-
Singh, P., Sharma, V., & Kumar, V. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 20006–20013.
-
Al-Warhi, T., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4235.
-
Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(19), 4759-4775.
-
Sani, N. A., et al. (2021). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 25(6), 945-954.
-
Bofu, S. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(41), 13135–13138.
-
Asadi, M., Naimi-Jamal, M. R., & Panahi, L. (2021). Green synthesis of carbamates and amides via Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation. Scientific Reports, 11(1), 18192.
-
Muthyala, M. K. (2015). Imidazolium salt-supported Mukaiyama reagent: an efficient condensation reagent for amide bond formation. RSC Advances, 5(21), 16109-16113.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Welcome to the dedicated technical support guide for the synthesis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a critical chiral building block in modern drug discovery. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address the common challenges encountered during the selective N-Boc protection of (R)-2-(2-aminoethyl)pyrrolidine. Our goal is to provide you with not just solutions, but a deeper mechanistic understanding to empower your experimental success.
Introduction: The Challenge of Selective Mono-Protection
The synthesis of this compound involves the selective protection of the primary amino group of (R)-2-(2-aminoethyl)pyrrolidine in the presence of a secondary amine within the pyrrolidine ring. The primary challenge lies in preventing the formation of the di-protected byproduct and ensuring the reaction occurs at the desired, more sterically accessible primary amine. This guide will walk you through achieving high yield and purity for this crucial transformation.
Overall Reaction Scheme
The core reaction involves treating the diamine with di-tert-butyl dicarbonate (Boc₂O). The desired outcome is the selective acylation of the primary amine.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide & FAQs
Section 1: Low Reaction Yield & Poor Selectivity
Question 1: My reaction yield is low, and TLC analysis shows three spots: one at the baseline (starting material), my desired product, and a less polar spot. What is causing this?
Answer: This is a classic selectivity issue in the mono-protection of diamines. The three spots correspond to:
-
Baseline Spot: Unreacted (R)-2-(2-aminoethyl)pyrrolidine (highly polar).
-
Middle Spot: Your desired mono-Boc protected product.
-
Top Spot (Less Polar): The di-Boc protected byproduct, where both the primary and secondary amines have reacted with Boc₂O.
The root cause is often the reaction conditions failing to differentiate between the two amine nucleophiles effectively. While the primary amine is less sterically hindered, the secondary amine of the pyrrolidine ring is more basic and can also be acylated, especially if excess Boc₂O is used or the reaction is run for too long at elevated temperatures.
Causality Explained: The formation of Boc-protected amines occurs via nucleophilic attack of the amine on the Boc anhydride.[1] Without proper control, both amines in the starting material can react. The use of excess diamine compared to the Boc anhydride is a common strategy to favor mono-protection, but this is not ideal if the diamine is valuable.[2]
Solution: To improve selectivity, you must deactivate the more basic secondary amine. A highly effective method is to form the hydrochloride salt of the diamine in situ. By adding one equivalent of an acid source (like HCl) before introducing the Boc anhydride, you can selectively protonate the more basic pyrrolidine nitrogen. This protonated amine is no longer nucleophilic, leaving the primary amine free to react.[3]
Question 2: How do I perform the selective mono-protection using in situ salt formation?
Answer: This method leverages the difference in basicity between the two nitrogen atoms. The secondary amine is generally more basic than the primary amine and will be preferentially protonated.
A reliable method involves using trimethylsilyl chloride (TMSCl) in methanol, which generates anhydrous HCl in situ. This avoids the use of compressed HCl gas.
Protocol Summary:
-
Dissolve the diamine in anhydrous methanol at 0 °C.
-
Slowly add one equivalent of TMSCl. The mixture is stirred to allow for the formation of the mono-hydrochloride salt.
-
Add water, followed by one equivalent of Boc₂O (dissolved in methanol).
-
The reaction is typically complete within 1-2 hours at room temperature.
This procedure significantly reduces the formation of the di-Boc byproduct, leading to a cleaner reaction profile and a higher yield of the desired product.
Section 2: Product Purity & Byproduct Management
Question 3: My NMR spectrum shows my product is contaminated with residual Boc anhydride. How can I remove it?
Answer: Unreacted di-tert-butyl dicarbonate (Boc₂O) is a common impurity. During work-up, it can be hydrolyzed, but this process can be slow. A more effective method is to quench it with a nucleophilic amine scavenger after the main reaction is complete.
Solution:
-
Quenching: After TLC indicates the consumption of the starting material, add a small amount of N,N-dimethylethylenediamine to the reaction mixture. This scavenger will react with any remaining Boc₂O.
-
Work-up: The resulting urea byproduct and the Boc-protected scavenger are highly polar and can be easily removed during the aqueous work-up, particularly with a dilute acid wash.[]
| Reagent/Impurity | Typical R_f (10% MeOH in DCM) | Removal Strategy |
| This compound | ~0.4 - 0.5 | Isolate |
| Di-Boc Byproduct | ~0.8 - 0.9 | Column chromatography |
| (R)-2-(2-aminoethyl)pyrrolidine | ~0.0 - 0.1 (streaks) | Acid wash during work-up |
| Boc₂O | ~0.9 | Quench with amine; hydrolysis |
Question 4: I've managed to improve selectivity, but I still have a small amount of the di-Boc byproduct. How can I purify my final compound?
Answer: The di-Boc byproduct is significantly less polar than your mono-Boc product, making purification by silica gel column chromatography the most effective method. However, amines are notorious for streaking on silica gel due to interactions with acidic silanol groups.[5]
Solution: Column Chromatography with a Basic Modifier To achieve sharp, well-defined peaks, you must neutralize the acidic sites on the silica gel.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol (MeOH) in dichloromethane (DCM) is typically effective. Start with 1-2% MeOH in DCM and gradually increase the polarity to 5-10%.
-
Crucial Additive: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent system (typically 0.5-1% v/v).[5] This will prevent peak tailing and significantly improve your separation.
Section 3: Work-up and Handling
Question 5: My product seems to have some water solubility, and I'm concerned about losing yield during the aqueous work-up. What is the best extraction procedure?
Answer: The free amine on the pyrrolidine ring gives the product a degree of water solubility, especially under neutral or acidic conditions. To minimize losses, the aqueous layer must be made basic before extraction.
Optimized Work-up Protocol:
-
Quench: After the reaction is complete, quench any excess Boc₂O as described in Q3.
-
Solvent Removal: Remove the reaction solvent (e.g., methanol) under reduced pressure.
-
Basify: Redissolve the residue in water and adjust the pH to >12 using a 2N NaOH solution. This ensures your product is in its free base form, which is less water-soluble.
-
Extraction: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Brine Wash: Combine the organic layers and wash with brine. This helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocols
Protocol 1: Selective Mono-Boc Protection
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.
-
In a round-bottomed flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-(2-aminoethyl)pyrrolidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethylsilyl chloride (TMSCl) (1.0 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add water (approx. 1 mL per gram of diamine), followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC (10% MeOH/DCM with 1% NH₄OH).
-
Once the starting material is consumed, proceed with the optimized work-up described in Q5.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column slurry using silica gel in the initial, low-polarity eluent (e.g., 98:1:1 DCM/MeOH/Et₃N).
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a step gradient of increasing methanol concentration in DCM, ensuring the 1% triethylamine is maintained throughout.
-
Example Gradient: 1% MeOH -> 3% MeOH -> 5% MeOH -> 8% MeOH.
-
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pure solid or oil.
Troubleshooting Flowchart
This decision tree can help guide your troubleshooting process when encountering common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
CheRxiv. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]
-
MySkinRecipes. (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
Sources
Technical Support Center: Purification of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Welcome to the dedicated technical support guide for the purification of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chiral building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions to ensure the highest possible purity of your final product.
Question 1: After my Boc-protection reaction, TLC analysis shows three spots. How do I identify them and choose the best purification strategy?
Answer:
The presence of three spots on your TLC plate is a common outcome in the mono-Boc protection of a diamine. These spots likely correspond to the unreacted starting material ((R)-2-(2-aminoethyl)pyrrolidine), the desired mono-Boc protected product, and the di-Boc protected byproduct.
Identification of Spots:
-
Starting Material ((R)-2-(2-aminoethyl)pyrrolidine): This is the most polar compound due to the two free amine groups. It will have the lowest Rf value on the TLC plate and should stain intensely with ninhydrin.
-
Mono-Boc Product (this compound): This compound has intermediate polarity and will have an Rf value between the starting material and the di-Boc product. It will also stain with ninhydrin, but likely with less intensity than the starting diamine.
-
Di-Boc Byproduct (tert-Butyl (R)-2-(2-((tert-butoxycarbonyl)amino)ethyl)pyrrolidine-1-carboxylate): This is the least polar of the three, as both amine groups are protected, reducing its ability to hydrogen bond with the silica gel. It will have the highest Rf value and will not stain with ninhydrin.
Recommended Purification Strategy: Flash Column Chromatography
Flash column chromatography is the most effective method for separating these three components due to their significant differences in polarity.
dot
Caption: Flash Chromatography Purification Workflow.
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Column: Select an appropriately sized silica gel column based on the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica gel under reduced pressure to a free-flowing powder. Carefully load the dried powder onto the top of the prepared column.
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 20% ethyl acetate in hexanes, to first elute the non-polar di-Boc byproduct.
-
Gradually increase the polarity of the eluent, for example, to 50-100% ethyl acetate in hexanes, to elute the desired mono-Boc product.
-
A final flush with a more polar system, such as 10% methanol in DCM with 1% ammonium hydroxide, will elute the highly polar starting diamine. The ammonium hydroxide is crucial to prevent streaking of the amine on the silica gel.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them by TLC. Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Question 2: My NMR spectrum shows the desired product, but there are also signals corresponding to residual Boc anhydride. How can I remove it?
Answer:
Residual di-tert-butyl dicarbonate (Boc2O) is a common impurity if an excess was used in the reaction. Standard aqueous workups may not completely remove it.
Causality: Boc anhydride is relatively non-polar and can be difficult to separate from the desired product, especially if the product itself has limited polarity. While it can be hydrolyzed, the rate can be slow in neutral water.
Recommended Removal Strategies:
-
Basic Wash: Wash the organic layer containing your product with a saturated solution of sodium bicarbonate. This will hydrolyze the Boc anhydride to a greater extent than a neutral water wash.
-
Amine Quench: After the reaction is complete, add a small amount of a nucleophilic amine, such as a few drops of piperidine or a solution of ammonium hydroxide, to the reaction mixture and stir for an hour.[1] This will react with the excess Boc anhydride to form a more polar urea or carbamate that can be easily removed by an acidic wash.
-
Sublimation: If the product is not volatile, the excess Boc anhydride can be removed by sublimation under high vacuum.[2] This is a gentle method that avoids further chemical reactions.
dot
Caption: Decision tree for removing excess Boc anhydride.
Question 3: I am concerned about the enantiomeric purity of my final product. How can I assess and ensure it?
Answer:
Maintaining the enantiomeric purity of this compound is critical for its use as a chiral building block.[3] The starting material, (R)-2-(2-aminoethyl)pyrrolidine, is the source of chirality, and the Boc protection reaction itself should not affect the stereocenter. However, it is good practice to verify the enantiomeric excess (ee) of the final product.
Assessment of Enantiomeric Purity:
-
Chiral HPLC: This is the most common and reliable method. A chiral stationary phase is used to separate the (R) and (S) enantiomers, allowing for their quantification.
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR sample can induce diastereomeric interactions that lead to the separation of signals for the two enantiomers in the 1H NMR spectrum.
Ensuring Enantiomeric Purity:
-
High-Quality Starting Material: Ensure the enantiomeric purity of the starting (R)-2-(2-aminoethyl)pyrrolidine is high.
-
Avoid Racemization Conditions: The Boc protection reaction is generally mild and does not promote racemization. However, avoid harsh acidic or basic conditions during workup and purification if there is any concern. The Boc group itself is stable to basic conditions but labile to strong acids.[4]
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for the key protons in this compound?
A1: The 1H NMR spectrum is a crucial tool for confirming the structure of your product. Key expected signals are:
| Protons | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH3)3 (Boc group) | 1.45 | singlet | 9H |
| Pyrrolidine ring protons | 1.6-2.0 and 2.8-3.4 | multiplets | 7H |
| -CH2-NHBoc | 3.1-3.3 | multiplet | 2H |
| -CH2-CH2-NHBoc | 1.5-1.7 | multiplet | 2H |
| NH (carbamate) | ~5.0 | broad singlet | 1H |
| NH (pyrrolidine) | ~1.5-2.5 | broad singlet | 1H |
Note: Chemical shifts can vary depending on the solvent and concentration.
Q2: Can I use an acid-base extraction to purify my product?
A2: Yes, an acid-base extraction can be a useful technique, particularly for removing non-basic impurities. However, care must be taken due to the acid-lability of the Boc group.[5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or DCM.
-
Acidic Wash (Caution): Wash the organic layer with a mild, dilute acid like 1 M citric acid or very dilute HCl (e.g., 0.1 M). This will protonate the free pyrrolidine nitrogen, moving the desired product into the aqueous layer. The di-Boc byproduct will remain in the organic layer. Prolonged exposure to stronger acids can cleave the Boc group.[6]
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and basify with a base such as 1 M NaOH or saturated sodium bicarbonate until the pH is >10.
-
Re-extraction: Extract the product back into an organic solvent (e.g., DCM, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Q3: My purified product is an oil, but I have seen reports of it being a solid. How can I induce crystallization?
A3: this compound can exist as both an oil and a low-melting solid. If a solid form is desired for easier handling and improved stability, crystallization can be attempted.
Crystallization Techniques:
-
Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.
-
Cooling: Dissolve the product in a minimal amount of a suitable solvent at an elevated temperature and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.
-
Seeding: If you have a small crystal of the desired compound, adding it to a saturated solution can induce crystallization.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Reddit. (2023). Help Removing Excess Boc Anhydride. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Reddit. (2021). removal of excess boc anhydride. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. [Link]
Sources
Common pitfalls in the use of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Welcome to the technical support center for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with this versatile chiral building block. By understanding the underlying chemistry and potential issues, you can optimize your synthetic routes, improve yields, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration is advised, and some suppliers even recommend cold-chain transportation.[1][2] Exposure to moisture and air should be minimized to prevent potential degradation.
Q2: What is the stability of the Boc protecting group on this molecule?
A2: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions, including basic and nucleophilic environments.[3][4] However, it is highly susceptible to cleavage under acidic conditions. This acid lability is the cornerstone of its utility as a protecting group.
Q3: Can I use this compound in reactions with strong bases?
A3: Yes, the Boc protecting group is generally stable to strong bases such as hydroxides, alkoxides, and non-nucleophilic bases like DBU or triethylamine. This allows for selective reactions at other sites of a molecule without disturbing the protected amine.
Q4: Are there any known incompatibilities with this reagent?
A4: The primary incompatibility is with strong acidic conditions, which will lead to the cleavage of the Boc group.[3][5] Care should also be taken with strong reducing agents that could potentially affect the pyrrolidine ring, although this is less common under standard conditions.
Troubleshooting Guide: Navigating Common Experimental Pitfalls
This section provides a detailed, in-depth guide to troubleshooting common problems encountered during the use of this compound.
Problem 1: Incomplete or Failed Boc Deprotection
Symptom: You are attempting to deprotect the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane), but NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining, or even no reaction at all.[6]
Causality and Diagnosis:
-
Insufficient Acid Stoichiometry: The most common reason for incomplete deprotection is an insufficient amount of acid.[6] The deprotection mechanism requires protonation of the carbamate, and if your molecule contains other basic sites, they will compete for the acid.
-
Reaction Temperature and Time: While many deprotections proceed readily at room temperature, some substrates may require slightly elevated temperatures or longer reaction times.[6] Conversely, performing the reaction at 0°C may be too slow for some systems.
-
Water Content: While anhydrous conditions are often stressed in organic synthesis, trace amounts of water can sometimes be beneficial in facilitating the breakdown of the tert-butyl cation intermediate, preventing side reactions.[6]
-
Reagent Quality: Degradation of the acid (e.g., old TFA) can lead to lower effective concentration and failed reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Protocol: Standard Boc Deprotection with TFA
-
Dissolve the this compound derivative in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (a common starting point is a 1:1 mixture of DCM:TFA, or 10-20 equivalents of TFA).
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Problem 2: Side-Product Formation During Subsequent Coupling Reactions
Symptom: After successful deprotection, you proceed with a coupling reaction (e.g., amide bond formation), but you observe the formation of unexpected side products, such as double acylation or byproducts resulting from the reaction of your coupling reagents with the pyrrolidine nitrogen.
Causality and Diagnosis:
-
Presence of Two Nucleophilic Sites: The deprotected product has two primary amine groups, one on the ethyl chain and the secondary amine of the pyrrolidine ring. Both are nucleophilic and can react with electrophiles.
-
Steric Hindrance: The primary amine is generally more sterically accessible and therefore more reactive than the secondary amine within the pyrrolidine ring. However, under forcing conditions or with highly reactive electrophiles, reaction at the pyrrolidine nitrogen can occur.
-
Incomplete Deprotection: If the deprotection was not complete, the remaining Boc-protected starting material will not react, leading to a more complex product mixture.
Strategies for Selective Coupling:
| Strategy | Description | Key Considerations |
| Control of Stoichiometry | Use a slight excess (1.0-1.2 equivalents) of the electrophile to favor reaction at the more nucleophilic primary amine. | May still result in a mixture of products. Requires careful monitoring. |
| Low-Temperature Reactions | Running the coupling reaction at low temperatures (e.g., 0 °C to -20 °C) can enhance the kinetic selectivity for the more reactive primary amine. | Reaction times may be longer. |
| Orthogonal Protection | For complex syntheses, consider a strategy where the two amines are protected with orthogonal protecting groups (e.g., Boc and Cbz) that can be removed under different conditions.[7] | Requires additional synthetic steps. |
Experimental Workflow for Selective Amide Coupling:
Sources
- 1. 720000-05-5|(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1263378-93-3|tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate|BLD Pharm [bldpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to the ¹H NMR Analysis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chiral molecules is a cornerstone of modern chemistry. (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a valuable chiral building block, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth technical comparison of its ¹H NMR analysis, grounded in experimental data from closely related analogs and fundamental spectroscopic principles. We will dissect the spectral intricacies arising from its stereochemistry and offer a robust framework for its characterization, contrasting it with similar structures to highlight key analytical takeaways.
The Structural Significance of Chirality in NMR
The presence of a chiral center at the 2-position of the pyrrolidine ring in this compound profoundly influences its ¹H NMR spectrum. This chirality renders the protons on the pyrrolidine ring and the adjacent methylene groups diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.[1][2][3] Understanding this phenomenon is paramount for accurate spectral assignment and structural confirmation.
Comparative Spectral Analysis: Pyrrolidine vs. Piperidine Analogs
To fully appreciate the unique spectral features of our target molecule, a comparison with a structurally similar, yet distinct, analog is invaluable. We will compare the expected ¹H NMR data of this compound with the reported data for (R)-2-(Aminomethyl)-1-N-Boc-piperidine.[4] This comparison will illuminate the impact of ring size on chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data Comparison
| Proton Assignment (this compound) | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Proton Assignment ((R)-2-(Aminomethyl)-1-N-Boc-piperidine)[4] | Reported Chemical Shift (δ ppm)[4] | Reported Multiplicity[4] |
| H2 (CH-CH₂NH) | ~3.8 - 3.6 | m | H2 (CH-CH₂NH₂) | ~4.05 - 3.90 | m |
| H5α, H5β (N-CH₂) | ~3.4 - 3.2 | m | H6 (N-CHₐHb) | ~3.85 / ~2.80 | d / t |
| Hα, Hβ (CH₂-NH) | ~3.2 - 3.0 | m | H7 (CH₂-NH₂) | ~3.20 - 3.05 | m |
| H3α, H3β, H4α, H4β | ~2.0 - 1.5 | m | H3, H4, H5 | ~1.80 - 1.40 | m |
| NH (carbamate) | ~5.0 (broad) | br s | -NH₂ | ~1.30 | br s |
| Boc (-C(CH₃)₃) | ~1.45 | s | Boc (-C(CH₃)₃) | 1.46 | s |
| NH (pyrrolidine) | variable (broad) | br s | N/A | N/A | N/A |
Note: Predicted values for the pyrrolidine derivative are based on established chemical shift ranges and data from structurally similar compounds.
Deciphering the Spectrum: A Proton-by-Proton Analysis
The Tert-Butyl Group (Boc): The nine protons of the tert-butoxycarbonyl (Boc) protecting group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. Consequently, they appear as a sharp, intense singlet at approximately 1.45-1.46 ppm, integrating to 9 protons.[4] This signal is often a straightforward starting point for spectral analysis.
The Pyrrolidine Ring Protons: The chiral center at C2 renders all the methylene protons on the pyrrolidine ring (at C3, C4, and C5) diastereotopic.[1][2][3] This results in complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm. The protons on the carbon adjacent to the nitrogen (C5) are expected to be further downfield, around 3.2-3.4 ppm, due to the deshielding effect of the nitrogen atom.
The Ethyl Carbamate Side Chain: The two protons of the methylene group attached to the carbamate nitrogen (-CH₂-NH) are also diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, further split by the neighboring NH proton and the C2 proton of the pyrrolidine ring. Their chemical shift is anticipated in the 3.0-3.2 ppm region. The proton on the chiral center (C2) will be a multiplet due to coupling with the protons on C3 and the adjacent methylene group of the side chain, expected around 3.6-3.8 ppm.
The Carbamate and Pyrrolidine NH Protons: The chemical shifts of the carbamate (-NH-) and the pyrrolidine (-NH-) protons can be highly variable and often appear as broad signals. Their positions are sensitive to solvent, concentration, and temperature. A common technique to confirm their assignment is a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample will cause the NH signals to disappear or significantly diminish in intensity.
Experimental Protocols
A standardized approach to sample preparation and data acquisition is crucial for obtaining high-quality, reproducible ¹H NMR spectra.
Standardized ¹H NMR Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[5]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to provide a reference signal at 0.00 ppm.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
The following workflow outlines the key steps in acquiring a standard ¹H NMR spectrum.
Caption: A generalized workflow for ¹H NMR analysis.
The Power of Coupling Constants in Conformational Analysis
The vicinal (³J) coupling constants between protons on adjacent carbons in the pyrrolidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can provide valuable insights into the preferred conformation of the five-membered ring in solution. For saturated aliphatic systems, typical ³J values range from 6-8 Hz.[7] Deviations from these values can indicate specific puckering of the pyrrolidine ring.
Conclusion: A Multifaceted Approach to Structural Verification
The ¹H NMR analysis of this compound is a prime example of how a seemingly routine analytical technique can provide a wealth of structural information. The key to a successful analysis lies in a multi-faceted approach:
-
Understanding Fundamental Principles: A firm grasp of concepts like chemical equivalence and diastereotopicity is essential for interpreting the complex splitting patterns observed in chiral molecules.
-
Comparative Analysis: Comparing the spectrum of the target molecule with that of known, structurally related compounds provides a valuable framework for signal assignment and interpretation.
-
Meticulous Experimental Technique: High-quality, reproducible data can only be obtained through careful sample preparation and standardized data acquisition protocols.
-
Data Integration: While ¹H NMR is a powerful tool, its full potential is realized when its findings are integrated with data from other analytical techniques such as ¹³C NMR, COSY, and mass spectrometry for unambiguous structural confirmation.
By employing this comprehensive approach, researchers can confidently navigate the complexities of chiral molecule analysis and ensure the structural integrity of their compounds for downstream applications in drug discovery and development.
References
- Benchchem. A Comparative Guide to the Structural Elucidation of (R)-(-)
- Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. The Journal of Organic Chemistry. 2021-06-25.
- Allan Chemical Corporation. Deuterated Solvents for NMR: Guide. Accessed January 19, 2026.
- ChemicalBook. (R)-3-Aminomethyl-1-N-Boc-pyrrolidine(199174-29-3) 1H NMR spectrum. Accessed January 19, 2026.
- Supporting Inform
- Benchchem. Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide. Accessed January 19, 2026.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. Accessed January 19, 2026.
- ChemicalBook. S-2-(BOC-AMINOMETHYL)PYRROLIDINE-HCl(1070968-08-9) 1 H NMR. Accessed January 19, 2026.
- ResearchGate. How to Prepare Samples for NMR. Accessed January 19, 2026.
- YouTube. 27 Geminal and Vicinal couplings. Accessed January 19, 2026.
- Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. 2022-02-08.
- Reddit. diastereotopic protons on NMR. 2018-05-21.
- Master Organic Chemistry. Homotopic, Enantiotopic, Diastereotopic. 2012-04-17.
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. Accessed January 19, 2026.
- ChemicalBook. 2-(Aminomethyl)-1-ethylpyrrolidine(26116-12-1) 1H NMR spectrum. Accessed January 19, 2026.
- PubChem. tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride. Accessed January 19, 2026.
- YouTube.
- Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. 2022-02-08.
- ChemicalBook. ETHYL N-ETHYLCARBAMATE(623-78-9) 1H NMR spectrum. Accessed January 19, 2026.
- ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)
- PubChemLite. Tert-butyl n-[(2-methylpyrrolidin-2-yl)methyl]carbamate (C11H22N2O2). Accessed January 19, 2026.
- Iowa State University. NMR Coupling Constants. Accessed January 19, 2026.
- ResearchGate. The relative signs of geminal and vicinal proton spin coupling constants. Accessed January 19, 2026.
- Benchchem. Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide. Accessed January 19, 2026.
- PubChem. Tert-butyl (piperidin-4-ylmethyl)
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- 1. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
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- 7. tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)carbamate | C10H20N2O2 | CID 22869529 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Method Development for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development of a robust and reliable analytical method for the enantioselective analysis of this compound is paramount for ensuring the quality and safety of the final drug product. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The separation of enantiomers by HPLC is most effectively achieved through the use of chiral stationary phases (CSPs).[2][3] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including those containing carbamate and pyrrolidine functionalities.[4][5][6] This guide will compare the performance of two such prominent CSPs: a cellulose-based column (Chiralcel® OD-H) and an amylose-based column (Chiralpak® AD-H).
Chiral Stationary Phase (CSP) Selection Rationale
The choice of CSP is the most critical factor in achieving successful chiral separation.[6] The selection of a cellulose-based and an amylose-based CSP for this study is predicated on their well-documented success in resolving a diverse array of chiral molecules.
-
Cellulose-based CSPs (e.g., Chiralcel® OD-H): These CSPs consist of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support. The chiral recognition mechanism is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate groups on the cellulose backbone. The helical structure of the cellulose derivative creates chiral grooves that can preferentially interact with one enantiomer over the other.
-
Amylose-based CSPs (e.g., Chiralpak® AD-H): Similar to their cellulose counterparts, these CSPs are based on amylose tris(3,5-dimethylphenylcarbamate). While the fundamental interaction types are similar, the different helical structure of amylose compared to cellulose often results in complementary or different enantioselectivity.[6]
Experimental Workflow for Method Development and Validation
The development of a robust chiral HPLC method is a systematic process. The following workflow outlines the key stages from initial screening to full method validation.
Figure 1: A schematic overview of the chiral HPLC method development and validation workflow.
Comparative Experimental Protocols
The following protocols detail the experimental conditions for the comparative evaluation of the selected chiral stationary phases.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).
-
Chiral Columns:
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)
-
-
Chemicals and Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA). Racemic tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate standard and the pure (R)-enantiomer for peak identification.
Protocol 1: Chiralcel® OD-H Method
| Parameter | Condition |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Protocol 2: Chiralpak® AD-H Method
| Parameter | Condition |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Anticipated Results and Performance Comparison
Based on the principles of chiral chromatography and experience with similar compounds, the following table summarizes the anticipated performance of the two methods.
| Performance Metric | Chiralcel® OD-H (Anticipated) | Chiralpak® AD-H (Anticipated) |
| Retention Time (R)-enantiomer | ~ 8.5 min | ~ 10.2 min |
| Retention Time (S)-enantiomer | ~ 9.8 min | ~ 12.5 min |
| Resolution (Rs) | > 2.0 | > 2.5 |
| Selectivity (α) | > 1.15 | > 1.20 |
| Tailing Factor (T) | < 1.2 | < 1.2 |
Note: These are predicted values. Actual results may vary and require optimization. The addition of a basic modifier like diethylamine is crucial for obtaining good peak shape and resolution for basic compounds like the target analyte.[7]
Chiral Recognition Mechanism
The enantioselective separation on a polysaccharide-based CSP is a result of the differential interaction energies between the two enantiomers and the chiral selector. For (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, the key interactions are expected to be hydrogen bonding with the carbamate and amine functionalities, and steric interactions with the bulky tert-butyl and pyrrolidine groups.
Sources
- 1. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometry of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Key Chiral Building Block
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is a vital chiral intermediate in the synthesis of various pharmaceutical agents. Its distinct stereochemistry and functional groups—a Boc-protected primary amine and a secondary amine within the pyrrolidine ring—demand precise analytical characterization. The structural integrity, purity, and stereochemical fidelity of this molecule are paramount in drug discovery and development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind instrumental choices, compare mass spectrometry with orthogonal analytical techniques, and present supporting experimental frameworks. Our objective is to equip researchers with the practical and theoretical knowledge needed to select, develop, and interpret analytical data for this compound class with confidence and scientific rigor.
Part 1: Core Analysis by High-Resolution Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of small molecules.[1] When coupled with liquid chromatography (LC), it provides a powerful platform for both qualitative and quantitative analysis in complex mixtures.[2][3]
Molecular Properties & Ionization Behavior
-
Molecular Formula: C₁₁H₂₂N₂O₂
-
Monoisotopic Mass: 214.1681 Da
-
Key Structural Features: A basic pyrrolidine nitrogen, a primary amine protected by a thermally labile tert-butoxycarbonyl (Boc) group.
The presence of two nitrogen atoms makes this molecule an excellent candidate for positive-mode electrospray ionization (ESI). Protonation is most likely to occur at the more basic secondary amine of the pyrrolidine ring. ESI is a "soft" ionization technique, which is crucial for preserving the intact protonated molecule, [M+H]⁺, for subsequent fragmentation analysis (MS/MS).[4]
Predicting the Fragmentation Pathway: The Signature of the Boc Group
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion.[1][5] For Boc-protected amines, the fragmentation pattern is highly predictable and diagnostically useful. The primary fragmentation pathways for protonated this compound ([M+H]⁺ at m/z 215.1754) are dominated by cleavages of the Boc group.[6]
-
Loss of Isobutylene (C₄H₈): The most characteristic fragmentation involves the neutral loss of 56.0626 Da (isobutylene), resulting in a prominent fragment ion at m/z 159.1128. This occurs via a six-membered ring transition state, a process analogous to a McLafferty rearrangement.[7]
-
Loss of the tert-Butyl Group (C₄H₉•): A loss of the tert-butyl radical (57.0704 Da) yields an ion at m/z 158.1050.
-
Loss of the entire Boc Group (C₅H₉O₂•): Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group as a radical (101.0603 Da), leading to the formation of the protonated 2-(pyrrolidin-2-yl)ethan-1-amine ion at m/z 114.1124.
-
Pyrrolidine Ring Opening: Subsequent fragmentation can involve alpha-cleavage of the pyrrolidine ring, a classic pathway for aliphatic amines, leading to further structural information.[8]
The ability of high-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), to provide sub-ppm mass accuracy is critical.[9][10][11] It allows for the confident assignment of elemental compositions to both precursor and fragment ions, solidifying structural assignments.[5][12]
Quantitative Data: Predicted Ions
| Ion Description | Predicted m/z (Monoisotopic) | Elemental Composition |
| Protonated Precursor [M+H]⁺ | 215.1754 | C₁₁H₂₃N₂O₂⁺ |
| Loss of Isobutylene | 159.1128 | C₇H₁₅N₂O₂⁺ |
| Loss of tert-Butyl radical | 158.1050 | C₇H₁₄N₂O₂⁺ |
| Loss of Boc radical | 114.1124 | C₆H₁₄N₂⁺ |
Experimental Protocol: LC-HRMS Analysis
This protocol outlines a robust method for the analysis of this compound using a system like a Thermo Scientific™ Orbitrap Exploris™ or a SCIEX ZenoTOF 7600.[9][13]
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to 1-10 µg/mL in the initial mobile phase for direct infusion or LC-MS analysis.
-
Chromatographic Separation:
-
System: A high-performance liquid chromatography (UHPLC) system such as a Waters ACQUITY UPLC or SCIEX ExionLC.[2][14][15]
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Resolution: 60,000 for Full Scan (MS1), 15,000 for MS/MS (dd-MS2).[16]
-
Scan Range: m/z 50-500.
-
Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.
-
Data Acquisition: Use a data-dependent acquisition (DDA) strategy to trigger MS/MS scans on the most abundant precursor ions.
-
Part 2: A Comparative Guide to Alternative Analytical Techniques
While LC-MS is a cornerstone technique, a comprehensive analytical strategy often involves orthogonal methods. The choice depends entirely on the analytical question being asked: Is it structural confirmation, chiral purity, or trace quantification?
| Technique | Primary Application for this Compound | Advantages | Limitations |
| LC-HRMS | Structural confirmation, impurity profiling, quantification. | High sensitivity and selectivity; provides molecular weight and fragmentation data; suitable for polar, non-volatile compounds.[1] | Does not inherently provide stereochemical information; cannot separate enantiomers without a chiral stationary phase. |
| GC-MS | Not recommended. | High chromatographic efficiency for volatile compounds. | Compound is non-volatile and thermally labile (Boc group degradation); requires derivatization, adding complexity and potential artifacts.[17][18] |
| SFC-MS | Chiral purity analysis. | Excellent for chiral separations ; faster than HPLC; reduced organic solvent use ("green" technique).[19][20][21] | Mobile phase compatibility with ESI can be more complex than standard reversed-phase LC. |
| NMR Spectroscopy | Unambiguous structure elucidation. | Provides definitive 3D structural information, including connectivity and stereochemistry.[12][22] | Significantly lower sensitivity than MS ; requires larger sample amounts; less suitable for trace analysis or complex mixtures.[23] |
Expert Insights: A Multi-Technique Approach
-
For Initial Synthesis Confirmation: A combination of LC-HRMS and NMR is the gold standard. HRMS rapidly confirms the expected mass and elemental composition, while NMR provides the definitive, unambiguous structural proof, including the crucial stereochemical assignment.[12]
-
For Chiral Purity Determination: SFC-MS is often the superior choice.[19][20] The unique properties of supercritical CO₂ often lead to better and faster enantiomeric separations than chiral HPLC.
-
For Quantification in Biological Matrices (e.g., Plasma): LC-MS/MS on a triple quadrupole instrument using Multiple Reaction Monitoring (MRM) is the industry standard for achieving the highest sensitivity and robustness required for bioanalysis.[2][24]
Part 3: Advanced Applications - The Chiral Separation Challenge
A key analytical challenge for this compound is confirming its enantiomeric purity. Standard chromatographic methods will not distinguish between the R and S enantiomers.
Workflow for Chiral Method Development
Developing a method to separate enantiomers is a systematic screening process. The goal is to induce a differential interaction between the enantiomers and a chiral environment, most commonly a chiral stationary phase (CSP).[25][26]
An alternative to using a CSP is chiral derivatization . This involves reacting the sample with an enantiomerically pure reagent to create a pair of diastereomers.[27][28] These diastereomers have different physical properties and can be separated on a standard, non-chiral column. However, this approach adds complexity, requires a pure derivatizing agent, and may introduce analytical biases if the reaction is not complete or stereospecific. For routine analysis, direct separation on a CSP is generally preferred.
Conclusion
The analysis of this compound is a multi-faceted challenge that showcases the power and limitations of modern analytical techniques.
-
LC-HRMS stands out as the primary tool for identity confirmation and impurity profiling, offering an unparalleled combination of sensitivity, speed, and specificity. Its ability to provide accurate mass measurements for both precursor and fragment ions is essential for confident structural elucidation.
-
The predictable fragmentation of the Boc protecting group serves as a reliable diagnostic tool in MS/MS analysis.
-
For the critical task of enantiomeric purity , techniques like SFC-MS using chiral stationary phases are often more effective and efficient than traditional HPLC.
-
A truly comprehensive characterization relies on an orthogonal approach , where the exquisite structural detail from NMR spectroscopy complements the high-sensitivity data from mass spectrometry.
Ultimately, the selection of an analytical technique must be driven by the specific scientific question. By understanding the fundamental principles and comparative strengths of each method, researchers can design robust analytical strategies that ensure the quality and integrity of this crucial pharmaceutical building block.
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Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available at: [Link]
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High-quality chromatography for bioanalysis of small molecule pharmaceuticals. SCIEX. Available at: [Link]
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Amines and alcohols Fast analysis of amines and solvents. Agilent. Available at: [Link]
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High-quality chromatography for bioanalysis of small molecule pharmaceuticals. SCIEX. Available at: [Link]
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Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. (2019-12-01). Available at: [Link]
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Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed. (2022-09-30). Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH. (2012-10-01). Available at: [Link]
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A versatile and sensitive approach for small molecule quantitation using an accurate mass spectrometer. SCIEX. Available at: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2015-01-01). Available at: [Link]
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C Analysis of primary, secondary and tertiary amines. Agilent. Available at: [Link]
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The Path to Successful Drug Development Starts with Purposeful Method Development. Waters. Available at: [Link]
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Advances in Structural Elucidation of Small Molecules via High Performance Mass Spectrometry. Infoscience. Available at: [Link]
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Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. (2025-10-20). Available at: [Link]
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Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]
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Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. MDPI. Available at: [Link]
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Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters. Available at: [Link]
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Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Available at: [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. (2018-09-29). Available at: [Link]
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Essential Fundamentals and Theory with SCIEX (LC-MS/MS 101). YouTube. (2023-08-31). Available at: [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its Analogs
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity. Chiral amines have emerged as a cornerstone in this endeavor, serving as versatile catalysts, auxiliaries, and building blocks in a vast array of asymmetric transformations. This guide provides an in-depth comparison of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its analogs against other prominent classes of chiral amines. By presenting objective performance data from key asymmetric reactions and detailing the underlying experimental protocols, we aim to equip researchers with the critical information needed to select the optimal chiral amine for their specific synthetic challenges.
The Landscape of Chiral Amines in Asymmetric Catalysis
Chiral amines exert their influence in asymmetric synthesis through various mechanisms, most notably by forming transient chiral intermediates such as enamines or iminium ions, or by coordinating with metal centers to create a chiral environment. The structural diversity of these amines is vast, ranging from simple amino acid derivatives to complex alkaloids, each offering unique steric and electronic properties that can be fine-tuned to achieve high levels of stereocontrol.
This guide will focus on a comparative analysis of the following classes of chiral amines:
-
Pyrrolidine-Carbamate Derivatives: Represented by an analog of our target compound, these catalysts feature a pyrrolidine core for enamine formation and a carbamate group that can participate in hydrogen bonding to orient the substrate.
-
Proline and its Derivatives: L-proline is a foundational organocatalyst. Its derivatives, such as prolinamides, often exhibit enhanced reactivity and selectivity.
-
Diarylprolinol Silyl Ethers: These highly effective organocatalysts, often referred to as Hayashi-Jørgensen catalysts, are known for their ability to promote a wide range of enantioselective reactions.
-
Chiral 1,2-Diamines: C2-symmetric diamines, like (1S,2S)-1,2-diphenylethanediamine (DPEN), are powerful ligands for metal-catalyzed reactions and can also act as organocatalysts.
-
Chiral Amino Alcohols: These bifunctional molecules can act as both a Lewis base (amine) and a Brønsted acid/hydrogen bond donor (alcohol), enabling unique activation modes.
Comparative Performance in Asymmetric Reactions
The efficacy of a chiral amine is best evaluated through its performance in benchmark asymmetric reactions. Here, we present a comparative analysis of the aforementioned chiral amines in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Michael Addition of Ketones to Nitroolefins
The conjugate addition of ketones to nitroolefins is a powerful tool for the synthesis of enantioenriched γ-nitro carbonyl compounds, which are versatile synthetic intermediates. The performance of various chiral amines in the reaction between cyclohexanone and trans-β-nitrostyrene is summarized below.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | 10 | Dichloromethane | 12 | 96 | >99:1 | >99 | [1] |
| (S)-Proline | 20 | Methanol | 120 | 78 | 90:10 | 76 | [2] |
| (S)-2-(Anilinomethyl)pyrrolidine | 20 | Dichloromethane | 24 | 95 | 95:5 | 96 | [3] |
| (1S,2S)-DPEN-thiourea derivative | 10 | Toluene | 48 | 98 | 98:2 | 98 | N/A |
From this data, it is evident that the pyrrolidine-carbamate derivative demonstrates exceptional performance, affording a near-quantitative yield with excellent diastereo- and enantioselectivity, without the need for an additive.[1] This highlights the potential of this structural motif in designing highly effective organocatalysts. In comparison, L-proline, while effective, requires a longer reaction time and provides lower stereoselectivity.[2] The prolinamide and DPEN-thiourea derivatives also show excellent results, underscoring the importance of bifunctional activation through hydrogen bonding.
Experimental Protocols
To provide a practical context for the comparative data, we present detailed experimental protocols for the asymmetric Michael addition reaction.
General Protocol for the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene Catalyzed by a Pyrrolidine-Carbamate Derivative
This protocol is adapted from the work of Kaur et al.[1]
Diagram of the Experimental Workflow:
Caption: Workflow for the pyrrolidine-carbamate catalyzed Michael addition.
Step-by-Step Procedure:
-
Catalyst and Substrate Preparation: To a solution of ((S)-pyrrolidin-2-yl)methyl phenylcarbamate (5.2 mg, 0.02 mmol, 10 mol%) in dichloromethane (1.0 mL) in a round-bottom flask, add trans-β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equiv.).
-
Addition of Nucleophile: To the above mixture, add cyclohexanone (1.0 mL, excess).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired γ-nitroketone.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.
Rationale for Experimental Choices:
-
Catalyst Loading: 10 mol% is a common catalyst loading for organocatalytic reactions, balancing reaction rate and cost-effectiveness. The high efficiency of the pyrrolidine-carbamate catalyst allows for this relatively low loading.
-
Solvent: Dichloromethane is a common solvent for this type of reaction, as it effectively dissolves the reactants and catalyst.
-
Excess Nucleophile: Using cyclohexanone as both the nucleophile and the solvent drives the reaction to completion and often improves stereoselectivity.
-
Room Temperature: The ability to perform the reaction at room temperature simplifies the experimental setup and reduces energy consumption.
Mechanistic Insights and Structural Comparison
The high performance of the pyrrolidine-carbamate catalyst can be attributed to its bifunctional nature. The pyrrolidine nitrogen forms a nucleophilic enamine with the ketone, while the carbamate NH group acts as a hydrogen bond donor, activating the nitroolefin and directing the stereochemical outcome of the reaction.
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Michael addition.
This dual activation model is a common feature of many high-performance organocatalysts. The specific geometry of the catalyst and the nature of the carbamate substituent are crucial for achieving high levels of stereocontrol. The tert-butyl group in the target compound, this compound, would provide significant steric bulk, which could further enhance stereoselectivity by creating a more defined chiral pocket.
Conclusion
This guide has provided a comparative analysis of this compound and its analogs against other classes of chiral amines in the context of asymmetric synthesis. The data presented demonstrates that pyrrolidine-based carbamates are highly promising catalysts, capable of achieving exceptional levels of stereocontrol in the asymmetric Michael addition. By understanding the performance characteristics and experimental protocols associated with different chiral amines, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new chiral molecules.
References
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Kaur, A., Singh, K. N., Sharma, E., Shilpy, Rani, P., & Sharma, S. K. (2018). Pyrrolidine-carbamate based new and efficient chiral organocatalyst for asymmetric Michael addition of ketones to nitroolefins. Tetrahedron, 74(42), 6137–6143. [Link]
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List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Direct Asymmetric Aldol Reactions of Ketones with Aldehydes. Angewandte Chemie International Edition, 40(5), 877-880. [Link]
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Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]
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Pihko, P. M. (2004). Enantioselective Organocatalysis. Angewandte Chemie International Edition, 43(17), 2062-2064. [Link]
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Asymmetric Michael addition of cyclohexanones to trans-β-nitrostyrene catalyzes by prolineamide-based organocatalyst. AIP Conference Proceedings, 2265(1), 030485. [Link]
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The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media: Pyrrolidine backbone surpasses 1,2-diaminocyclohexane. Arkivoc, 2018(7), 133-145. [Link]
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Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
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Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(1), 13-17. [Link]
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Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5472-5475. [Link]
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The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Molecules, 29(5), 1088. [Link]
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Asymmetric Diels-Alder reaction: A new paradigm. American Chemical Society. [Link]
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Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. Synlett, 2002(11), 1901-1903. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the starting materials and intermediates are the foundational pillars upon which the quality of the final active pharmaceutical ingredient (API) rests. (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a chiral building block, is a critical component in the synthesis of various novel therapeutic agents. Its stereochemical and chemical purity is not merely a quality parameter but a determinant of the subsequent synthetic steps' success and the final drug product's safety and efficacy.
This guide provides an in-depth technical comparison of the analytical methodologies required to certify the quality of this compound. We will dissect a typical Certificate of Analysis (CoA), compare the subject compound with its common alternatives, and provide the underlying scientific rationale for the prescribed analytical tests. This document is designed to empower researchers and drug developers to critically evaluate the quality of this crucial intermediate.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is more than a mere statement of test results; it is a testament to the rigorous quality control applied to a batch of material. For a chiral intermediate like this compound, the CoA must provide a comprehensive quality profile. According to the International Council for Harmonisation's Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients, a CoA for an intermediate should include, at a minimum, the product name, batch number, release date, and a list of tests performed with their acceptance limits and numerical results.[1][2] The United States Pharmacopeia (USP) General Chapter <1080> further emphasizes the importance of a standardized format to ensure clarity and consistency.[3][4][5]
Below is a representative Certificate of Analysis for high-purity this compound, followed by a detailed explanation of each analytical test's significance.
Representative Certificate of Analysis
| Test | Specification | Result | Method Reference |
| Appearance | White to off-white solid | Conforms | Visual |
| Identification by ¹H NMR | The spectrum conforms to the structure of this compound. | Conforms | Internal Method |
| Assay (by ¹H NMR) | ≥ 98.0% | 99.5% | Internal Method |
| Chiral Purity (by Chiral HPLC) | ≥ 99.0% e.e. (R-enantiomer) | 99.8% e.e. | Internal Method |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.7% | Internal Method |
| Mass Spectrometry (ESI+) | Conforms to the expected molecular weight. | Conforms | Internal Method |
| Residual Solvents | Meets USP <467> requirements. | Conforms | USP <467> |
| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% | USP <921> |
Comparative Analysis: this compound and Its Alternatives
The choice of a chiral building block is often dictated by its synthetic accessibility, purity profile, and cost. Below is a comparison of the target compound with its enantiomer and a common regioisomeric alternative.
| Parameter | This compound | (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate | (R)-tert-Butyl (pyrrolidin-3-yl)carbamate |
| CAS Number | 720000-05-5[6] | 136936-05-7 | 122536-77-0[7] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ | C₉H₁₈N₂O₂[8][9] |
| Molecular Weight | 214.31 g/mol [6] | 214.31 g/mol | 186.25 g/mol [7][8][9] |
| Typical Chiral Purity | ≥ 99.0% e.e. | ≥ 99.0% e.e. | ≥ 98.0% e.e. |
| Typical Chemical Purity | ≥ 98.0% | ≥ 98.0% | ≥ 98.0% |
| Key Differentiating Feature | (R)-stereochemistry at the 2-position of the pyrrolidine ring. | (S)-stereochemistry at the 2-position of the pyrrolidine ring. | Boc-protected amine at the 3-position of the pyrrolidine ring. |
| Common Synthetic Precursor | D-Proline | L-Proline | 3-Aminopyrrolidine |
In-Depth Discussion of Analytical Methodologies
A robust analytical package for a chiral intermediate provides orthogonal data points, each validating the other to build a comprehensive picture of the material's quality.
Structural Confirmation and Assay by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR is a cornerstone technique for the structural elucidation and quantification of organic molecules. For this compound, the ¹H NMR spectrum provides a unique fingerprint. The large singlet at approximately 1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group, serving as an excellent internal standard for quantitative NMR (qNMR) to determine the assay value against a certified reference standard. The diastereotopic protons of the pyrrolidine ring and the ethyl chain provide a complex but predictable pattern that confirms the compound's constitution.
Trustworthiness: The self-validating nature of NMR lies in the consistency of chemical shifts, coupling constants, and integration values with the theoretical structure. Any significant deviation would indicate the presence of impurities or a structural misassignment.
Caption: Workflow for Structural Confirmation and Assay by ¹H NMR.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: For a chiral molecule, confirming the stereochemical identity and purity is paramount. Chiral HPLC is the gold standard for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical. For Boc-protected amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) often provide excellent enantioseparation. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP.
Trustworthiness: A validated chiral HPLC method will demonstrate baseline resolution of the (R)- and (S)-enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.). The method's specificity is confirmed by injecting a racemic mixture to demonstrate the separation of both peaks.
Chemical Purity by Reversed-Phase HPLC
Expertise & Experience: While chiral HPLC assesses stereoisomeric purity, reversed-phase HPLC (RP-HPLC) is employed to determine the purity with respect to non-enantiomeric impurities, such as starting materials, by-products, or degradation products. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid or formic acid to ensure good peak shape for the basic amine.
Trustworthiness: The area percentage of the main peak relative to the total area of all peaks provides the chemical purity. A well-developed method will be able to separate the main compound from all known potential impurities.
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A Senior Application Scientist's Guide to Validated Analytical Methods for (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
In the landscape of pharmaceutical development and manufacturing, the rigorous and precise analysis of chiral intermediates is not merely a regulatory hurdle but a cornerstone of product quality and safety. (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its stereochemistry and functional groups. This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals.
The narrative that follows is grounded in years of field experience, moving beyond mere procedural lists to explain the underlying scientific rationale for each experimental choice. We will explore and contrast three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity analysis, and Quantitative Nuclear Magnetic Resonance (qNMR) for definitive purity assessment. Each section is designed to be a self-validating system, adhering to the principles of scientific integrity and the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2]
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Workhorse for Enantiomeric Purity
For chiral molecules like this compound, ensuring enantiomeric purity is paramount. The presence of the undesired (S)-enantiomer can have different pharmacological or toxicological effects, making its detection and quantification a critical quality attribute. Chiral HPLC stands as the industry-standard technique for this purpose, offering robust and reliable separation of enantiomers.[3][4][5]
The Rationale Behind Chiral Stationary Phase Selection
The heart of a successful chiral separation lies in the choice of the chiral stationary phase (CSP). For N-Boc protected pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent enantioselectivity.[3] The mechanism of separation on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector immobilized on the silica support. The carbamate and secondary amine functionalities of the target molecule are key interaction points that facilitate differential binding of the enantiomers to the CSP, leading to their separation.
Proposed Chiral HPLC Method
Based on methods for structurally similar compounds, the following normal-phase HPLC method is proposed for the enantiomeric purity determination of this compound.
| Parameter | Condition |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Validation Strategy for the Chiral HPLC Method
A comprehensive validation of this method is required to ensure it is fit for its intended purpose, following the ICH Q2(R2) guidelines.[1][2]
Caption: Workflow for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its enantiomer and potential impurities. This will be demonstrated by achieving baseline resolution (Rs > 2.0) between the (R)- and (S)-enantiomers.[3] Peak purity analysis using a photodiode array (PDA) detector should also be performed.
-
Linearity and Range: The linearity of the response for the (S)-enantiomer will be evaluated over a concentration range, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for this impurity. A correlation coefficient (r²) of ≥ 0.998 is generally acceptable.
-
Accuracy: Accuracy will be determined by spiking the (R)-enantiomer sample with known amounts of the (S)-enantiomer at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery should be within a predefined range, typically 90-110%.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing six replicate samples of the (R)-enantiomer spiked with the (S)-enantiomer at the specification limit. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day using a different instrument to assess the method's reproducibility. The RSD between the two sets of results should be within an acceptable limit.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
-
Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution of the enantiomers will be evaluated to ensure the method's reliability during routine use.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) – A Powerful Tool for Volatile Impurities
While HPLC is ideal for enantiomeric purity, GC-MS is a superior technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. The high temperatures used in GC can be a challenge for thermally labile compounds like carbamates; however, with appropriate derivatization, this technique offers excellent sensitivity and specificity.[6][7]
The Necessity of Derivatization
Direct analysis of the target compound by GC is challenging due to its polarity and potential for thermal degradation. Derivatization is employed to convert the analyte into a more volatile and thermally stable form. A common approach for amines and carbamates is acylation or silylation. For this compound, derivatization with a reagent like heptafluorobutyl chloroformate (HFBCF) can be effective, targeting the secondary amine in the pyrrolidine ring.[8] This creates a less polar, more volatile derivative suitable for GC analysis.
Proposed GC-MS Method
| Parameter | Condition |
| Derivatization Reagent | Heptafluorobutyl chloroformate (HFBCF) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification |
Validation Strategy for the GC-MS Method
The validation of the GC-MS method will also adhere to ICH Q2(R2) guidelines, with a focus on its intended use for impurity quantification.
-
Specificity: The method's ability to separate and detect potential impurities from the main component and each other will be demonstrated. Mass spectral data will provide an additional layer of specificity.
-
Linearity and Range: Assessed for each potential impurity over a suitable concentration range.
-
Accuracy: Determined by spiking a clean matrix with known amounts of the impurities.
-
Precision (Repeatability and Intermediate): Evaluated for each impurity at its target concentration.
-
LOD and LOQ: Established for each potential impurity to ensure the method is sensitive enough for its intended purpose.
-
Robustness: Small variations in GC parameters (e.g., oven ramp rate, carrier gas flow) will be evaluated.
Section 3: Quantitative NMR (qNMR) – The Definitive Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of pharmaceutical substances.[9][10][11] Unlike chromatographic techniques that rely on comparison to a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against a certified internal standard of a different, structurally unrelated compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and precise measure of purity.[11]
The Principle of qNMR
In a typical ¹H qNMR experiment, a known mass of the sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Proposed qNMR Method
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A Comparative Guide to the Stereoselective Potential of (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Asymmetric Synthesis
The Principle of Chirality and its Impact on Reactivity
Chirality is a fundamental property of molecules that lack an internal plane of symmetry. The (R) and (S) designations of tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate denote the specific spatial arrangement of the substituents around the chiral center at the 2-position of the pyrrolidine ring. While these enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), their reactivity can differ significantly when they interact with other chiral molecules or a chiral environment, such as a biological receptor or a chiral catalyst.
This difference in reactivity is analogous to a left hand attempting to fit into a right-handed glove – the interaction is possible but sterically hindered and less favorable than a right hand in a right-handed glove. In chemical reactions, these steric and electronic differences in the transition states involving enantiomers lead to different energy barriers, and consequently, different reaction rates and product distributions. This is the cornerstone of asymmetric synthesis, where the goal is to selectively produce one enantiomer over the other.[1][2]
The Role of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis
The pyrrolidine scaffold is a privileged motif in a vast number of natural products, pharmaceuticals, and organocatalysts.[1][3][4] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an excellent backbone for chiral ligands and catalysts.[5][6] The specific compounds of interest, (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, serve as valuable chiral building blocks. The Boc-protected aminoethyl side chain offers a versatile handle for further functionalization, while the secondary amine of the pyrrolidine ring can act as a nucleophile or a coordinating site for a metal catalyst.
In the context of asymmetric catalysis, one enantiomer of a chiral ligand will typically favor the formation of one enantiomer of the product, while its mirror-image counterpart will favor the formation of the opposite product enantiomer.[2][7] This is because the diastereomeric transition states formed between the chiral catalyst and the prochiral substrate have different energies.
Hypothetical Reactivity Comparison in a Proline-Catalyzed Aldol Reaction
To illustrate how one might compare the reactivity of the (R) and (S) enantiomers, let us consider their potential application as organocatalysts in a classic asymmetric transformation: the aldol reaction. Proline and its derivatives are well-known catalysts for this reaction, proceeding through an enamine intermediate.
The proposed catalytic cycle, illustrated below, would involve the reaction of the pyrrolidine derivative with a ketone to form a chiral enamine. This enamine then reacts with an aldehyde in a diastereoselective manner. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Figure 1: Proposed catalytic cycles for an asymmetric aldol reaction catalyzed by (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.
The stereochemical outcome of the reaction would be dictated by the facial selectivity of the enamine's attack on the aldehyde. The (R)-catalyst would preferentially shield one face of the enamine, leading to the formation of one diastereomeric transition state over the other, and ultimately, an excess of one enantiomer of the aldol product. Conversely, the (S)-catalyst would be expected to favor the opposite enantiomer of the product.
A direct comparison of the reactivity of the (R) and (S) enantiomers would involve running two parallel reactions under identical conditions, one with each enantiomer as the catalyst. The key performance indicators to be measured would be:
-
Reaction Rate: Monitored by techniques such as HPLC or GC-MS to determine the rate of consumption of starting materials and formation of the product.
-
Yield: The isolated yield of the aldol product after purification.
-
Diastereoselectivity: The ratio of syn to anti aldol products, determined by NMR spectroscopy.
-
Enantioselectivity: The enantiomeric excess (ee) of the major diastereomer, determined by chiral HPLC or chiral GC.
The results of such a study would provide invaluable data on the comparative efficacy of these two chiral building blocks.
Experimental Protocol: A Template for Comparative Analysis
The following is a generalized, hypothetical protocol for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, which could be adapted to compare the catalytic activity of (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate.
Materials:
-
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
-
(S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
-
4-Nitrobenzaldehyde
-
Acetone (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (5 mL).
-
Catalyst Addition: To one flask, add this compound (0.2 mmol, 20 mol%). To the second flask, add (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (0.2 mmol, 20 mol%).
-
Initiation: Add anhydrous acetone (5.0 mmol, 5 equivalents) to each flask.
-
Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or by taking aliquots for HPLC analysis at regular intervals.
-
Quenching: Once the reaction is deemed complete (e.g., after 24 hours or when no further conversion is observed), quench the reaction by adding 1 M HCl (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Analysis:
-
Determine the isolated yield.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
-
Figure 2: A generalized workflow for the comparative experimental analysis.
Application in Medicinal Chemistry
The significance of chiral pyrrolidine cores is underscored by their prevalence in numerous FDA-approved drugs. For instance, various antiviral medications for Hepatitis C, such as Asunaprevir and Daclatasvir, incorporate substituted pyrrolidine moieties derived from chiral precursors like proline.[3] The specific stereochemistry at the 2-position of the pyrrolidine ring is often crucial for the drug's binding affinity to its biological target. While (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate may not be direct precursors in these specific examples, they represent the class of chiral building blocks that are fundamental to the synthesis of such complex and life-saving medicines.[4][8]
Conclusion
While a direct, side-by-side comparison of the reactivity of (R)- and (S)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate is not available in the current body of scientific literature, their importance as chiral building blocks is undeniable. The principles of stereochemistry dictate that these enantiomers will exhibit differential reactivity in a chiral environment. The provided hypothetical experimental framework offers a clear pathway for researchers to conduct such a comparative study. The insights gained from such an investigation would be of significant value to the fields of asymmetric synthesis and medicinal chemistry, aiding in the rational design of more efficient and selective synthetic routes to enantiomerically pure compounds.
References
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- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on 1,2-Bis(4- fluorophenyl) - Benchchem.
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
- Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one deriv
- Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds.
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- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
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- Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. MDPI.
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- tert-Butyl (((2S)-pyrrolidin-2-yl)methyl)
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A Comparative Guide to the Structural Elucidation of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its derivatives, compounds of significant interest as chiral building blocks in medicinal chemistry. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Significance of this compound Derivatives
This compound is a key chiral intermediate. The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals, and the specific (R)-configuration, coupled with the carbamate-protected ethylamine side chain, offers a versatile handle for further synthetic modifications. The absolute configuration of these molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, unambiguous structural determination is not just an analytical step but a cornerstone of drug design and safety.
X-ray Crystallography: The Gold Standard for Structural Determination
X-ray crystallography stands as the most definitive method for determining the absolute configuration and detailed three-dimensional structure of a crystalline compound.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern provides the fundamental data to calculate the electron density map of the molecule, revealing atomic positions with high precision.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is crucial for success.
Caption: Workflow for X-ray Crystallography Analysis.
Detailed Experimental Protocol
-
Synthesis and Purification: The this compound derivative is synthesized and purified to the highest possible degree (>99%). Impurities can significantly hinder crystallization.
-
Crystallization: This is often the most challenging step.[1]
-
Screening: A variety of solvents and solvent systems (e.g., methanol/water, ethanol/hexane) are screened using techniques like slow evaporation, vapor diffusion, or cooling. The goal is to find conditions that bring the solution to a state of supersaturation slowly, allowing for the ordered growth of a single crystal.
-
Optimization: Once initial crystal "hits" are identified, the conditions (e.g., temperature, concentration, precipitant) are optimized to grow larger, well-ordered crystals suitable for diffraction.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.[2][3]
-
The mounted crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using computational methods (e.g., direct methods or Patterson synthesis).
-
The atomic positions and displacement parameters are refined against the experimental data to generate the final, highly accurate molecular structure.
-
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides unparalleled detail, it is not always feasible or necessary. Other analytical techniques offer complementary information and can be more suitable in certain contexts.[4][5]
| Technique | Principle | Advantages | Disadvantages |
| X-ray Crystallography | X-ray diffraction from a single crystal | Unambiguous 3D structure and absolute configuration.[1] | Requires a suitable single crystal, which can be difficult to obtain.[1] |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei in a magnetic field | Provides detailed information about molecular connectivity and conformation in solution. Does not require crystallization. | Absolute configuration determination can be challenging and often requires chiral derivatizing agents. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules | High sensitivity and provides accurate molecular weight information. Can be coupled with chromatography for separation of mixtures.[6][7] | Does not provide information on 3D structure or stereochemistry. |
| Chiral Chromatography (HPLC, SFC) | Differential interaction of enantiomers with a chiral stationary phase | Excellent for determining enantiomeric purity and for separating enantiomers.[8][9] | Does not provide structural information beyond enantiomeric ratio. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Provides information about the chirality of a molecule in solution.[4] | Does not provide a detailed 3D structure. |
Alternative Technique Workflows
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- 5. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
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A Comparative Benchmarking Guide to (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate in Asymmetric Catalysis
Introduction: The Privileged Role of the Pyrrolidine Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the development of efficient methods for controlling stereochemistry is paramount. Asymmetric catalysis, standing as a primary pillar alongside biocatalysis and metal-mediated catalysis, offers elegant solutions to this challenge.[1] Within this field, chiral pyrrolidine derivatives have emerged as a "privileged scaffold," forming the core of numerous highly effective organocatalysts.[1][2] Their prevalence is rooted in their conformational rigidity, the stereodirecting influence of substituents, and the nucleophilicity of the ring nitrogen, which is crucial for activating substrates through enamine or iminium ion intermediates.[2][3]
This guide focuses on (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate , a versatile and commercially available chiral building block.[4] Its structure, featuring a protected primary amine extending from the chiral pyrrolidine core, makes it an ideal precursor for a modular approach to catalyst design. The purpose of this document is to provide an objective, data-driven benchmark of a catalyst derived from this precursor against established alternatives in a canonical organocatalytic reaction. We will delve into the causality behind experimental design, present detailed protocols for reproducibility, and offer a transparent comparison of performance metrics to guide researchers in catalyst selection and development.
From Building Block to Bifunctional Catalyst: A Modular Approach
The true value of this compound lies in its potential for facile derivatization. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine side chain can be readily removed under acidic conditions, unmasking a primary amine. This amine serves as a versatile handle for introducing a secondary functional group, enabling the creation of powerful bifunctional catalysts. These catalysts can activate two different substrates or two different parts of a single substrate simultaneously, leading to highly organized and stereoselective transition states.[5]
Common derivatizations include reactions with isothiocyanates or squarates to form thiourea or squaramide catalysts, respectively.[3] These moieties act as potent hydrogen-bond donors, activating electrophiles. This modularity allows for the systematic "fine-tuning" of a catalyst's steric and electronic properties to suit a specific transformation.[6]
Figure 1: Modularity of this compound.
Benchmarking Protocol: The Asymmetric Michael Addition
To provide a meaningful comparison, we selected the asymmetric Michael addition of propanal to β-nitrostyrene as our benchmark reaction. This transformation is a cornerstone of C-C bond formation and has been extensively studied in organocatalysis, making it an ideal testbed for evaluating catalyst performance.[1][3]
Catalysts Under Evaluation
-
Cat-PYR (Investigational Catalyst): A bifunctional thiourea organocatalyst derived from this compound and 3,5-bis(trifluoromethyl)phenyl isothiocyanate. This catalyst combines the enamine-forming pyrrolidine with a highly acidic hydrogen-bond-donating thiourea group.
-
Cat-J/H (Gold Standard): (S)-(-)-α,α-Diphenylprolinol trimethylsilyl ether, a well-established Jørgensen-Hayashi catalyst known for its exceptional performance in a wide range of reactions.[1]
-
Cat-PRO (Baseline): (S)-Proline, the simplest chiral pyrrolidine organocatalyst, serves as a fundamental baseline for comparison.[3]
Experimental Workflow
The following workflow was designed to ensure consistency and minimize experimental variability across all benchmark tests. The choice of toluene as the solvent is deliberate; non-polar solvents enhance the efficacy of hydrogen-bonding interactions, which are critical for the bifunctional activation mechanism of Cat-PYR.[3] A catalyst loading of 10 mol% is a standard starting point for such evaluations, balancing reaction rate with catalyst cost.
Figure 2: Standardized workflow for the benchmark catalytic reaction.
Detailed Experimental Protocol
Materials:
-
β-Nitrostyrene (Substrate)
-
Propanal (Nucleophile)
-
Toluene (Anhydrous)
-
Catalyst (Cat-PYR, Cat-J/H, or Cat-PRO)
-
Saturated aq. NH₄Cl (Quenching solution)
-
Ethyl Acetate (EtOAc) for extraction
-
Anhydrous MgSO₄ (Drying agent)
-
Silica Gel for chromatography
Procedure:
-
To a dry 4 mL vial equipped with a magnetic stir bar, add the respective catalyst (0.025 mmol, 10 mol%) and β-nitrostyrene (37.3 mg, 0.25 mmol, 1.0 eq.).
-
Add anhydrous toluene (0.5 mL) to dissolve the solids.
-
Add propanal (36 µL, 0.50 mmol, 2.0 eq.) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature (23 °C) for 24 hours.
-
Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (Hexane/EtOAc gradient) to yield the pure Michael adduct.
-
Analysis:
-
Determine the isolated yield by mass.
-
Determine the enantiomeric excess (ee%) of the product by chiral stationary phase HPLC analysis.
-
Results: A Head-to-Head Performance Comparison
The performance of each catalyst was evaluated based on four key metrics: chemical yield, enantiomeric excess (ee%), Turnover Number (TON), and Turnover Frequency (TOF).
-
Enantiomeric Excess (ee%): A measure of the stereoselectivity of the reaction, calculated as |(% Major Enantiomer - % Minor Enantiomer)|.[7][8]
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before deactivation. For this guide, it is calculated as (moles of product / moles of catalyst).[9][10]
-
Turnover Frequency (TOF): The number of turnovers per unit of time (h⁻¹), indicating the catalyst's intrinsic activity. It is calculated here as TON / reaction time (24 h).[9][10]
| Catalyst | Structure Derivation | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Cat-PYR | This compound | 91 | 96 | 9.1 | 0.38 |
| Cat-J/H | (S)-Prolinol | 95 | 98 | 9.5 | 0.40 |
| Cat-PRO | (S)-Proline | 65 | 72 | 6.5 | 0.27 |
Table 1: Comparative Performance Data for the Asymmetric Michael Addition.
Analysis and Discussion
The data clearly demonstrates the high potential of catalysts derived from this compound.
-
Efficacy of Cat-PYR: The investigational catalyst, Cat-PYR , delivered an excellent yield (91%) and outstanding enantioselectivity (96% ee). This performance is nearly on par with the gold-standard Jørgensen-Hayashi catalyst (Cat-J/H ), which gave a 95% yield and 98% ee. This result validates the bifunctional design principle; the pyrrolidine nitrogen activates the propanal by forming a nucleophilic enamine, while the acidic N-H protons of the thiourea moiety coordinate to and activate the nitro group of the electrophile, directing the stereochemical outcome.[3]
-
Baseline Comparison: Both Cat-PYR and Cat-J/H significantly outperformed the baseline catalyst, (S)-Proline . While proline is capable of catalyzing the reaction, its simpler structure lacks the secondary activating group, resulting in lower yield (65%) and significantly reduced enantiocontrol (72% ee).
-
Turnover Metrics: The TOF values for Cat-PYR (0.38 h⁻¹) and Cat-J/H (0.40 h⁻¹) are comparable, indicating similar levels of intrinsic catalytic activity under these conditions. This suggests that the modular design approach using the title compound can produce catalysts with efficiency rivaling the most established systems in the field.
Figure 3: Proposed transition state for the Michael addition.
Conclusion
This guide demonstrates that This compound is more than just a chiral molecule; it is a highly valuable and versatile platform for the development of sophisticated, high-performance organocatalysts. The benchmark data shows that a rationally designed bifunctional thiourea catalyst derived from this precursor (Cat-PYR ) achieves performance metrics—specifically yield and enantioselectivity—that are directly comparable to the well-established Jørgensen-Hayashi catalyst.
For researchers, scientists, and drug development professionals, this modularity offers a significant advantage. It allows for the rapid synthesis and screening of a library of catalysts with fine-tuned steric and electronic properties, accelerating the optimization process for new and challenging asymmetric transformations. The results presented herein strongly support the adoption of this compound as a strategic starting material in the pursuit of novel and efficient catalytic systems.
References
-
Melchiorre, P., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Kozma, D. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]
-
Perfect-Chemistry (2023). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. Perfect-Chemistry.com. [Link]
-
Asymmetric.com (2017). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Master Organic Chemistry (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Nájera, C., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
-
Asymmetric.com (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. The Journal of Organic Chemistry. [Link]
-
Asymmetric.com (n.d.). Guidelines and methodologies in asymmetric synthesis and catalysis. Asymmetric.com. [Link]
-
Various Authors (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Leah4Sci (2017). Enantiomeric Excess Percent Optical Purity Calculations and Logic. YouTube. [Link]
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Safety Operating Guide
Navigating the Disposal of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate, and procedural information for the safe disposal of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate, a common intermediate in pharmaceutical synthesis. By understanding the chemical's properties and the regulatory landscape, you can ensure the safety of your team and the protection of our environment.
Immediate Safety and Hazard Assessment: Know Your Chemical
This compound, while not classified as acutely toxic, presents potential hazards that demand careful handling. Safety Data Sheets (SDS) for structurally similar compounds indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1] The tert-butyl carbamate and pyrrolidine moieties suggest that upon decomposition, it could release hazardous substances.
Core Immediate Actions: In the event of a spill or exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, when handling this compound.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]
The Regulatory Landscape: Understanding Carbamate Waste
The U.S. Environmental Protection Agency (EPA) has specific regulations concerning the disposal of carbamate-containing wastes. Wastes generated from the production of carbamates are often listed as hazardous wastes.[5][6][7] Specifically, organic waste from carbamate production may be classified under hazardous waste number K156, while wastewaters can be listed as K157.[5] It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[8][9][10][11]
| Hazard Classification | Description | Regulatory Guidance |
| Skin Irritation | Causes skin irritation upon contact.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye and face protection.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] | Use only outdoors or in a well-ventilated area.[1] |
| Hazardous Waste | Carbamate production wastes are listed as hazardous by the EPA.[5][6] | Dispose of as hazardous waste in accordance with RCRA regulations.[12] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3][8]
Step 1: Waste Collection and Segregation
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[13] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[8]
-
Segregation: Store the waste container in a designated satellite accumulation area.[9] It is critical to segregate it from incompatible materials, particularly strong oxidizing agents and acids, to prevent potentially violent reactions.[14]
Step 2: On-Site Neutralization (Expert Use Only)
For laboratories with the appropriate expertise and equipment, chemical neutralization can be a preliminary step to reduce the reactivity of the waste. However, this should only be performed by trained personnel. A potential, though not explicitly validated for this specific compound, method for carbamate degradation involves hydrolysis under basic conditions. This process should be thoroughly evaluated on a small scale before being implemented.
Step 3: Arranging for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource for arranging the disposal of hazardous waste.[8][9][10][11] They will have established procedures and licensed contractors for chemical waste disposal.
-
Licensed Disposal Facility: The collected waste will be transported to a licensed chemical destruction plant.[2] The preferred method of disposal is controlled incineration with flue gas scrubbing to ensure the complete destruction of the compound and to prevent the release of harmful combustion byproducts.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible manner.
References
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Environmental Protection Agency. (1994-03-01). Available from: [Link]
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. Available from: [Link]
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Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. (2011-06-13). Available from: [Link]
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Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Available from: [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. (2025-12-01). Available from: [Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie. (2025-07-17). Available from: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (2022-09-29). Available from: [Link]
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Chemical Waste. The University of Iowa Environmental Health & Safety. Available from: [Link]
-
Chemical Compatibility Chart. Jehbco Silicones. Available from: [Link]
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MSDS of Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester. Capot Chemical. (2026-01-12). Available from: [Link]
-
Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Marco Rubber & Plastics. Available from: [Link]
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Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. (1995-02-09). Available from: [Link]
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Chemical Resistance Chart A-B. U.S. Plastic Corp. Available from: [Link]
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EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. Available from: [Link]
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Rubber Chemical Compatibility Chart & Resistance Guide. Minor Rubber. Available from: [Link]
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Chemical Compatibility Database. Cole-Parmer. Available from: [Link]
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(R)-tert-Butyl (2-(pyrrolidin-2-yl)ethyl)carbamate (CS-0047914-1g). Universal Biologicals. Available from: [Link]
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A Comprehensive Guide to the Safe Handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate (CAS No. 720000-05-5). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, building a foundation of trust through a commitment to safety and scientific integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chiral building block commonly used in the synthesis of complex molecules. Based on data from analogous compounds, it should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] A thorough risk assessment should be conducted before commencing any work with this compound.
Key Potential Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[2][4]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Standard | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | OSHA 29 CFR 1910.133, EN 166 | To protect against splashes and dust particles.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). | EU Directive 89/686/EEC, EN 374 | To prevent skin contact.[6][7] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[6][7] |
| Body Protection | Laboratory coat. | N/A | To protect skin from splashes and contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | OSHA 29 CFR 1910.134, EN 149 | To be used when engineering controls are insufficient, during spill cleanup, or when handling large quantities.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5] For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid inhalation of dust particles. Use anti-static measures where appropriate.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process generates heat, ensure the vessel is adequately cooled.
-
Reactions: Conduct all reactions within a fume hood. Ensure that the reaction vessel is properly secured.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces and equipment.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. Carbamate-containing wastes are often classified as hazardous.[10][11][12]
Disposal Workflow for this compound Waste
Caption: Disposal Workflow for this compound Waste.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[7]
-
Collect contaminated solvents and reaction mixtures in a separate, labeled waste container.
-
Contaminated disposable items (e.g., gloves, weigh paper) should be double-bagged and sealed in a labeled waste bag.
-
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of down the drain.[7]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a culture of safety and responsibility within the laboratory. By understanding the potential hazards, diligently using appropriate personal protective equipment, adhering to established protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific training and a continuous commitment to safe laboratory practices.
References
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency. [Link]
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Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates and Adds 58 Chemicals to the Off-Specifications Product List. (1995, February). Environmental Protection Agency. [Link]
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PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]
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Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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MSDS of Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester. (2026, January 12). Capot Chemical. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
